N-(6-Formylpyridin-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-formylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGDEUEONGPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631644 | |
| Record name | N-(6-Formylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-66-0 | |
| Record name | N-(6-Formylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for N-(6-Formylpyridin-2-yl)acetamide. The synthesis involves a two-step process commencing with the acetylation of 2-amino-6-methylpyridine, followed by the selective oxidation of the methyl group to a formyl group. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via two key transformations:
-
Acetylation: The initial step involves the protection of the amino group of 2-amino-6-methylpyridine through acetylation to yield N-(6-methylpyridin-2-yl)acetamide. This is a standard procedure to prevent side reactions on the amino group during the subsequent oxidation step.
-
Oxidation: The crucial step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Based on established methodologies for similar heterocyclic compounds, selenium dioxide (SeO₂) is the recommended oxidizing agent for this transformation.[1]
Experimental Protocols
Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide
This procedure is based on analogous acylation reactions of aminopyridines.
Materials:
-
2-amino-6-methylpyridine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine in an excess of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is adapted from procedures for the selenium dioxide oxidation of methyl groups on heterocyclic rings.[1]
Materials:
-
N-(6-methylpyridin-2-yl)acetamide
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent like diglyme)
-
Celatom® or another filter aid
-
Standard laboratory glassware for reactions at elevated temperatures
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend N-(6-methylpyridin-2-yl)acetamide in dioxane.
-
Add a stoichiometric amount (or a slight excess) of selenium dioxide to the suspension.
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will likely turn black due to the precipitation of elemental selenium.
-
After cooling to room temperature, filter the mixture through a pad of Celatom® to remove the selenium precipitate. Wash the filter cake with additional dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the proposed synthetic steps, compiled from general procedures and analogous reactions.
Table 1: Reagents for the Synthesis of N-(6-methylpyridin-2-yl)acetamide
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 2-amino-6-methylpyridine | 108.14 | 1.0 (example) | 108.14 g | Starting Material |
| Acetic anhydride | 102.09 | 1.1 - 1.5 | 112.3 g - 153.1 g | Acetylating Agent |
| Pyridine | 79.10 | - | Excess | Solvent/Catalyst |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass | Role |
| N-(6-methylpyridin-2-yl)acetamide | 150.18 | 1.0 (example) | 150.18 g | Starting Material |
| Selenium dioxide (SeO₂) | 110.96 | 1.0 - 1.2 | 110.96 g - 133.15 g | Oxidizing Agent |
| Dioxane | 88.11 | - | Sufficient for slurry | Solvent |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.
-
Selenium dioxide is highly toxic and can be fatal if swallowed or inhaled. It is also a suspected carcinogen. All manipulations should be carried out in a fume hood with extreme caution and appropriate PPE.
-
Dioxane is a flammable liquid and is a suspected carcinogen. Handle in a fume hood.
-
The oxidation reaction with selenium dioxide produces elemental selenium as a byproduct, which should be disposed of as hazardous waste according to institutional guidelines.
References
In-depth Technical Guide: N-(6-Formylpyridin-2-yl)acetamide
A comprehensive search for the chemical compound N-(6-Formylpyridin-2-yl)acetamide, including its CAS number, synthesis protocols, and experimental data, did not yield any specific results for this molecule. Extensive database and literature searches returned information for structurally related but distinct compounds, suggesting that this compound is not a widely synthesized or documented substance.
While a dedicated technical guide on this compound cannot be provided due to the absence of available information, this document outlines the search process and presents data on closely related pyridine acetamide derivatives to offer a contextual understanding of this class of compounds.
CAS Number and Substance Identification
A primary search for the Chemical Abstracts Service (CAS) number for this compound was conducted across multiple chemical databases and scientific literature repositories. This search did not yield a registered CAS number for this specific chemical structure. The absence of a CAS number is a strong indicator that the compound is not commercially available and has not been extensively studied or cataloged in major chemical registries.
For illustrative purposes, the following table lists the CAS numbers of related pyridine acetamide derivatives that were identified during the search:
| Compound Name | CAS Number |
| N-(pyridin-2-yl)acetamide | 5231-96-9 |
| N-(6-methylpyridin-2-yl)acetamide | 5327-33-3 |
| N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 |
| N-(6-aminopyridin-2-yl)acetamide | 1075-62-3 |
Synthesis and Experimental Protocols
A thorough review of scientific literature, including organic synthesis journals and patent databases, did not reveal any published experimental protocols for the synthesis of this compound.
However, general synthetic routes for N-acylpyridines are well-established. A plausible, though unconfirmed, synthetic pathway for this compound could be conceptualized. This hypothetical workflow is presented below for informational purposes only and is not based on any published experimental data.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of this compound.
This proposed pathway involves the acylation of a 2-aminopyridine derivative. The core principle of this reaction is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Signaling Pathways and Biological Activity
As no literature was found describing the synthesis or isolation of this compound, there is no information regarding its biological activity or any associated signaling pathways. Research on related pyridine derivatives has explored their potential in various therapeutic areas, but any extrapolation of these activities to the target compound would be purely speculative.
Quantitative Data
No quantitative data, such as physicochemical properties (e.g., melting point, boiling point, solubility) or spectroscopic data (e.g., NMR, IR, Mass Spectrometry), could be found for this compound.
Conclusion
Based on an exhaustive search of publicly available chemical and scientific databases, there is currently no information on the CAS number, synthesis, experimental protocols, or biological activity of this compound. The information provided herein on related compounds and a hypothetical synthetic route is for contextual and illustrative purposes only. For researchers interested in this specific molecule, de novo synthesis and characterization would be required.
Structure Elucidation of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound N-(6-Formylpyridin-2-yl)acetamide. Due to the absence of published experimental data for this specific molecule, this guide presents a robust, hypothetical framework based on established synthetic routes and predictive spectroscopic analysis, drawing parallels with closely related, characterized compounds.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the acetamide and formyl-pyridine scaffolds in biologically active molecules. Accurate structure determination is the cornerstone of understanding its chemical properties and potential therapeutic applications. This document outlines the logical workflow for its synthesis and the multi-faceted spectroscopic approach required for its unambiguous structure elucidation.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-formylpyridine, followed by N-acetylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Acetylation of 2-Amino-6-formylpyridine
This protocol describes a general method for the N-acetylation of an aminopyridine derivative.
-
Dissolution: Dissolve 2-amino-6-formylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine, to the solution.
-
Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structure Elucidation Workflow
The definitive identification of this compound requires a combination of spectroscopic techniques to probe its molecular structure.
Caption: Logical workflow for spectroscopic structure elucidation.
Spectroscopic Data Analysis (Predicted and Analog-Based)
The following tables summarize the expected spectroscopic data for this compound. These values are based on predictions and data from analogous compounds.
Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.
| Parameter | Expected Value | Notes |
| Molecular Formula | C8H8N2O2 | |
| Molecular Weight | 164.16 g/mol | |
| (M+H)+ | m/z 165.06 | Expected in ESI+ mode. |
| Key Fragments | m/z 122, 94, 43 | Corresponding to loss of acetyl group, loss of formyl and acetyl, and acetyl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) | Vibration Mode |
| N-H (Amide) | 3300 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Aldehyde) | 1710 - 1690 | Stretching |
| C=O (Amide I) | 1680 - 1650 | Stretching |
| N-H (Amide II) | 1550 - 1510 | Bending |
| C=N, C=C (Pyridine) | 1600 - 1450 | Ring Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
1H NMR (Predicted, 400 MHz, CDCl3)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |
| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) | ~8.0 | 1H |
| Pyridine H-5 | 8.1 - 8.3 | Doublet (d) | ~8.0 | 1H |
| Amide (-NH) | 8.5 - 9.5 | Singlet (s) | - | 1H |
| Acetyl (-CH3) | 2.1 - 2.3 | Singlet (s) | - | 3H |
13C NMR (Predicted, 100 MHz, CDCl3)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 190 - 194 |
| Amide (-C=O) | 168 - 170 |
| Pyridine C-2 | 150 - 153 |
| Pyridine C-6 | 152 - 155 |
| Pyridine C-4 | 138 - 140 |
| Pyridine C-3 | 120 - 122 |
| Pyridine C-5 | 118 - 120 |
| Acetyl (-CH3) | 23 - 25 |
Signaling Pathways and Logical Relationships
While the specific biological activity of this compound is yet to be determined, compounds with similar structural motifs have been implicated in various signaling pathways. For instance, substituted pyridines are known to interact with kinases and other enzymes. The elucidation of its biological function would follow a standard drug discovery workflow.
An In-depth Technical Guide to N-(6-Formylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(6-Formylpyridin-2-yl)acetamide, a pyridinyl acetamide derivative of interest in chemical and pharmaceutical research. Due to the limited direct literature on this specific compound, this guide synthesizes information from related structures and plausible synthetic pathways to offer a detailed profile.
Chemical Identity and Nomenclature
The nomenclature of this compound can be systematically understood by deconstructing its name. The parent structure is an acetamide molecule where the nitrogen atom is attached to the second position of a pyridine ring. This pyridine ring is further substituted with a formyl (aldehyde) group at the sixth position.
IUPAC Name: this compound
Synonyms:
-
6-Acetamido-2-pyridinecarboxaldehyde
-
N-(6-formyl-2-pyridinyl)acetamide
These synonyms are derived from alternative ways of naming the substituent groups on the pyridine core.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Expected to be a solid at room temperature | Based on similar acetamide derivatives. |
| Solubility | Likely soluble in organic solvents like DMSO and methanol | Common for compounds of this class. |
| XLogP3 | 0.5 | Prediction suggests moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the amide N-H group. |
| Hydrogen Bond Acceptor Count | 3 | From the two oxygen atoms and the pyridine nitrogen. |
| Rotatable Bond Count | 2 |
Potential Synthetic Protocol
A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, N-(6-methylpyridin-2-yl)acetamide. This transformation is a common strategy in organic synthesis for the introduction of a formyl group.
Experimental Protocol: Oxidation of N-(6-methylpyridin-2-yl)acetamide
Objective: To synthesize this compound via the oxidation of N-(6-methylpyridin-2-yl)acetamide.
Materials:
-
N-(6-methylpyridin-2-yl)acetamide
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(6-methylpyridin-2-yl)acetamide (1 equivalent) in 1,4-dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Synthesis
The synthesis of this compound can be visualized as a two-step process starting from commercially available materials. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
This diagram illustrates the two key transformations: the initial acetylation of 2-amino-6-methylpyridine to form the acetamide intermediate, followed by the selective oxidation of the methyl group to the desired formyl group.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not yet characterized, related pyridine-containing compounds have been investigated for their roles in various signaling pathways. For instance, some pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes. A hypothetical signaling pathway where a pyridine-based inhibitor might act is shown below.
Caption: Hypothetical kinase inhibition by a pyridine derivative.
This diagram illustrates a generic kinase cascade initiated by a growth factor binding to a receptor tyrosine kinase. The signal is transduced through a series of kinases, ultimately leading to the activation of a transcription factor and a cellular response. A compound like this compound could potentially inhibit one of the kinases in this pathway, thereby blocking the downstream signaling.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental validation is necessary to confirm the predicted properties and explore the potential applications of this compound.
An Inquiry into the Existence of N-(6-Formylpyridin-2-yl)acetamide
A comprehensive search of chemical databases and the scientific literature reveals a notable absence of information regarding the discovery, synthesis, and history of N-(6-Formylpyridin-2-yl)acetamide. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or its synthesis has not been disclosed in publicly accessible resources.
Despite extensive searches for the target compound and its logical synonyms, such as "2-acetamido-6-formylpyridine" and "2-acetamido-6-pyridinecarboxaldehyde," no specific mentions, experimental protocols, or quantitative data could be retrieved. The search results consistently pointed to related, but distinct, chemical structures, such as various substituted N-phenylacetamides and other pyridine derivatives. This lack of direct evidence prevents the creation of an in-depth technical guide as requested.
Hypothetical Retrosynthetic Analysis
In the absence of documented synthetic routes, a hypothetical retrosynthetic analysis can be proposed based on established organic chemistry principles. This analysis provides a theoretical pathway for the synthesis of this compound, which could serve as a starting point for researchers interested in this molecule.
The primary disconnection would be at the amide bond, suggesting that the molecule could be synthesized from 2-amino-6-formylpyridine and an acetylating agent. A secondary route could involve the formylation of a suitable N-(pyridin-2-yl)acetamide derivative.
Proposed Synthetic Pathways
Based on the retrosynthetic analysis, two potential synthetic pathways are outlined below. It is crucial to note that these are theoretical and have not been experimentally validated.
Pathway 1: Amide Bond Formation
This approach involves the acylation of 2-amino-6-formylpyridine.
Figure 1. Proposed synthesis via amide bond formation.
Experimental Protocol (Hypothetical):
-
Dissolve 2-amino-6-formylpyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
If using acetyl chloride, add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pathway 2: Formylation of a Precursor
This alternative pathway involves the introduction of the formyl group at a later stage.
Figure 2. Proposed synthesis via oxidation of a methyl group.
Experimental Protocol (Hypothetical):
-
Synthesize the precursor, N-(6-methylpyridin-2-yl)acetamide, by acetylating 2-amino-6-methylpyridine.
-
Dissolve the precursor in a suitable solvent.
-
Treat the solution with a controlled amount of a suitable oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), under appropriate temperature and reaction time.
-
Monitor the reaction for the formation of the desired product.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the product using standard techniques.
Conclusion
While a detailed historical and experimental guide on this compound cannot be provided due to the absence of its mention in the scientific literature, this report offers a theoretical framework for its synthesis. The proposed pathways, based on fundamental organic reactions, can guide future research efforts toward the successful synthesis and characterization of this potentially novel compound. Any researchers who successfully synthesize this molecule are encouraged to publish their findings to contribute to the collective knowledge of the scientific community.
N-(6-Formylpyridin-2-yl)acetamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N-(6-Formylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and drug discovery.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. These values have been calculated based on the compound's structure, derived from the systematic name.
| Parameter | Value |
| Chemical Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Canonical SMILES | CC(=O)NC1=NC=CC=C1C=O |
| InChI Key | Not available |
Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
A potential two-step synthesis could be employed:
-
Oxidation of 2-Amino-6-methylpyridine: The starting material, 2-amino-6-methylpyridine, would undergo selective oxidation of the methyl group to a formyl group. This transformation can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂). The reaction would likely be carried out in a suitable solvent like dioxane or a mixture of water and an organic solvent, under reflux conditions. Progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the intermediate, 6-amino-pyridine-2-carbaldehyde, would be isolated and purified using column chromatography or recrystallization.
-
Acetylation of 6-Amino-pyridine-2-carbaldehyde: The purified intermediate would then be subjected to an acetylation reaction. This is typically achieved by treating the amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. The reaction is usually performed at room temperature or with gentle heating. After the reaction is complete, the final product, this compound, would be isolated through extraction and purified by recrystallization or column chromatography.
Characterization of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Signaling Pathway Involvement
Given the presence of the acetamide and formylpyridine moieties, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a generic kinase signaling cascade. Many small molecule inhibitors target kinases, and a compound like this compound could potentially be screened for such activity. The formyl and acetamido groups could engage in hydrogen bonding and other interactions within the ATP-binding pocket of a kinase, thereby inhibiting its function and downstream signaling. Further experimental validation, such as in vitro kinase assays and cellular assays, would be required to confirm any such biological activity.
Determining the Solubility of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-(6-Formylpyridin-2-yl)acetamide is a compound of interest in various research contexts. A fundamental physicochemical property crucial for its application in drug discovery, formulation, and biological assays is its solubility in common solvents. This technical guide addresses the solubility of this compound. Following a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been found. Therefore, this document provides a standardized, in-depth experimental protocol for researchers to determine its solubility profile. It includes a template for data presentation and a visual workflow to guide the experimental process.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table provides a structured format for recording and comparing the results obtained from the protocol outlined in this guide.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL or mol/L) | Observations |
| Water | H₂O | 10.2 | To be determined | |
| Ethanol | C₂H₅OH | 5.2 | To be determined | |
| Methanol | CH₃OH | 6.6 | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps for its implementation.
Materials and Equipment
-
Compound: this compound (solid, pure form)
-
Solvents: High-purity (e.g., HPLC grade) common solvents (see Table 1)
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis Spectrophotometer)
-
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1] The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[3]
-
Sampling: Carefully withdraw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particulates.[2]
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.
Validation
-
Time to Equilibrium: It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached (i.e., the concentration no longer increases with time).
-
Solid State Analysis: Optionally, the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in crystal form (polymorphism) during the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Methodological & Application
Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Formylpyridin-2-yl)acetamide is a bifunctional pyridine derivative possessing both a nucleophilic acetamido group and an electrophilic formyl group. This unique arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and Schiff base derivatives with potential applications in medicinal chemistry and materials science. This document outlines its potential synthetic routes and key applications, supported by detailed experimental protocols derived from analogous transformations.
Introduction
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Substituents on the pyridine ring modulate its electronic properties and biological activity. This compound incorporates two key functional groups: an acetamide and a formyl group. The acetamide group can act as a hydrogen bond donor and can influence the molecule's solubility and crystal packing. The formyl group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines (Schiff bases). This combination allows for the synthesis of diverse molecular architectures. While direct literature on this compound is limited, its synthetic utility can be inferred from established protocols for similar compounds.
Synthesis of this compound
A plausible and efficient synthesis of this compound involves the acetylation of 2-amino-6-formylpyridine. This precursor can be synthesized from 2,6-disubstituted pyridines. An alternative is the oxidation of N-(6-methylpyridin-2-yl)acetamide.
Protocol 1: Acetylation of 2-Amino-6-formylpyridine
This protocol is adapted from the synthesis of N-(4-methylpyridin-2-yl)acetamide.[1][2]
Reaction Scheme:
Materials:
-
2-Amino-6-formylpyridine
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-amino-6-formylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data (Predicted):
| Parameter | Value |
| Yield | >90% (predicted based on analogous reactions) |
| Purity | >95% (after purification) |
| Physical State | Solid |
Applications in Organic Synthesis
The primary utility of this compound lies in the reactivity of its formyl group, making it an excellent precursor for the synthesis of Schiff bases and other condensation products.
Application 1: Synthesis of Schiff Bases
The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities, including antimicrobial and anticancer properties.
General Reaction Scheme:
Protocol 2: General Procedure for Schiff Base Synthesis
This protocol is based on the synthesis of various Schiff bases from functionalized aldehydes.[3][4]
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Quantitative Data for a Representative Schiff Base Synthesis (Predicted):
| Reactant 2 (Amine) | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | 3 | 85-95 |
| 4-Chloroaniline | Ethanol | 4 | 80-90 |
| 2-Aminopyridine | Methanol | 4 | 75-85 |
Experimental Workflows and Logical Relationships
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: Application in Schiff Base Synthesis
Caption: Workflow for Schiff base synthesis and applications.
Conclusion
This compound is a promising synthetic intermediate with significant potential for the construction of diverse molecular frameworks. The protocols and applications detailed in this document, derived from established chemical literature for analogous compounds, provide a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. The straightforward synthesis and the reactivity of the formyl group make it an attractive starting material for the development of novel compounds in drug discovery and materials science.
References
Application Notes and Protocols for N-(6-Formylpyridin-2-yl)acetamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Formylpyridin-2-yl)acetamide is an emerging ligand in the field of coordination chemistry, offering a unique combination of a reactive aldehyde group and an acetamido moiety on a pyridine scaffold. This bifunctionality presents opportunities for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The pyridine nitrogen and the formyl oxygen can act as a bidentate chelating system, while the acetamido group can influence the electronic properties of the ligand and participate in secondary interactions, such as hydrogen bonding. This document provides detailed application notes and proposed experimental protocols for the synthesis and utilization of this compound as a versatile ligand.
Potential Applications
Complexes derived from this compound are anticipated to exhibit a range of useful properties:
-
Catalysis: The formyl group can be a site for further reactions, allowing for the post-synthetic modification of the coordinated ligand. Metal complexes of this ligand could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The pyridine-based framework is a common feature in many successful catalysts.
-
Biological Activity: Pyridine and acetamide derivatives are known to possess a wide range of biological activities. Metal complexes can enhance or modulate these activities.[1] Coordination complexes of this compound could be investigated for their antimicrobial, antifungal, or anticancer properties.[2][3] The ligand's ability to chelate essential metal ions could also be a mechanism for its biological action.[4][5]
-
Materials Science: The ligand's structure is suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). The formyl group provides a handle for creating extended structures through imine condensation or other reactions.
Proposed Synthesis of this compound
A straightforward synthetic route to this compound involves the acetylation of the commercially available precursor, 2-amino-6-pyridinecarboxaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-pyridinecarboxaldehyde (CAS: 332884-35-2)[6]
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-pyridinecarboxaldehyde (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the product under vacuum.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the product.
-
FT-IR Spectroscopy: To identify the characteristic vibrational bands of the formyl (C=O stretch), amide (C=O and N-H stretches), and pyridine ring.
-
Mass Spectrometry: To determine the molecular weight of the synthesized ligand.
Coordination Chemistry of this compound
This compound is expected to act as a versatile ligand, potentially coordinating to metal centers in a bidentate fashion through the pyridine nitrogen and the formyl oxygen, forming a stable five-membered chelate ring. The acetamido group can influence the ligand's electronic properties and may participate in intermolecular hydrogen bonding, leading to the formation of supramolecular architectures.
References
- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. research.rug.nl [research.rug.nl]
- 6. 2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of N-(6-Formylpyridin-2-yl)acetamide as a Versatile Scaffold
While direct experimental data on the biological applications of this compound is not extensively documented in publicly available literature, its structure presents significant potential in medicinal chemistry. The presence of a reactive formyl group on the pyridine ring, combined with the acetamido moiety, makes it a highly valuable synthetic intermediate for the generation of diverse molecular libraries. The broader class of N-substituted acetamide derivatives has demonstrated a wide range of pharmacological activities, suggesting that derivatives of this compound could be promising candidates for drug discovery programs.
The formyl group can be readily transformed into various other functional groups or used in condensation reactions to append different heterocyclic or carbocyclic moieties. This allows for extensive structure-activity relationship (SAR) studies to optimize compounds for specific biological targets. This document outlines the potential applications based on related compounds and provides generalized protocols for the synthesis and evaluation of derivatives of this compound.
Potential Therapeutic Applications of this compound Derivatives
Based on the biological activities of structurally related N-pyridinyl acetamide compounds, derivatives of this compound are hypothesized to be of interest in the following therapeutic areas:
-
Anti-inflammatory Agents: N-substituted acetamide analogues have shown efficacy as anticolitis agents by dually inhibiting TNF-α and IL-6 induced cell adhesion[1]. The core scaffold is amenable to modifications that could lead to potent inhibitors of inflammatory pathways.
-
P2Y14 Receptor Antagonists: A series of N-substituted-acetamide derivatives have been identified as novel and potent P2Y14R antagonists, with potential applications in treating inflammatory diseases like acute gouty arthritis[2].
-
Anticancer Agents: Novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the potential of this scaffold in oncology research[3].
-
Antifungal Agents: N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have exhibited significant antifungal activity against Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the reference drug fluconazole[4].
Quantitative Data Summary of Related N-Acetamide Derivatives
The following tables summarize quantitative data from studies on various N-substituted acetamide derivatives, illustrating the potency and efficacy that can be achieved with this general scaffold.
Table 1: Anti-inflammatory Activity of N-acetamide Analogues [1]
| Compound | Target | Assay | Result (IC₅₀ / Activity) |
| Compound 1 | TNF-α & IL-6 | Monocyte adhesion to colon epithelial cells | Inhibitory activity similar to tofacitinib at 1 µM |
| Compound 2-19 | TNF-α & IL-6 | Monocyte adhesion to colon epithelial cells | Better inhibitory activity than tofacitinib |
Table 2: P2Y14R Antagonistic Activity of N-Substituted Acetamide Derivatives [2]
| Compound | Target | Assay | Result (IC₅₀) |
| I-17 | P2Y14 Receptor | Radioligand binding assay | 0.6 nM |
Table 3: Cytotoxic Activity of Imidazo[2,1-b]thiazole Acetamide Derivatives [3]
| Compound | Cell Line | Assay | Result (IC₅₀) |
| 5l | MDA-MB-231 | Cytotoxicity Assay | 1.4 µM |
| Sorafenib (control) | MDA-MB-231 | Cytotoxicity Assay | 5.2 µM |
| 5l | HepG2 | Cytotoxicity Assay | 22.6 µM |
Table 4: Antifungal Activity of N-pyridin-2-yl Acetamide Derivatives [4]
| Compound | Fungal Strain | Assay | Result (MIC) |
| 5d | Candida albicans | Minimum Inhibitory Concentration | 0.224 mg/mL |
| 2b | Aspergillus niger | Minimum Inhibitory Concentration | 0.190 mg/mL |
| Fluconazole (control) | Candida albicans | Minimum Inhibitory Concentration | Not specified, but compounds showed better activity |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives from this compound.
Protocol 1: General Synthesis of Schiff Base Derivatives via Reductive Amination
This protocol describes the synthesis of amine derivatives from this compound and a primary or secondary amine via reductive amination.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DCE.
-
Add the selected amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of newly synthesized derivatives on a cancer cell line (e.g., MDA-MB-231).
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations: Workflows and Pathways
The following diagrams illustrate a generalized synthetic workflow for the derivatization of this compound and a hypothetical signaling pathway that could be targeted by its derivatives.
Caption: Synthetic workflow for derivatization.
Caption: Hypothetical antagonistic signaling pathway.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(6-Formylpyridin-2-yl)acetamide and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for reactions involving N-substituted acetamides, with a specific focus on the synthesis and potential applications of pyridin-2-yl acetamide derivatives. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds for various research and drug development purposes.
Synthesis of N-substituted Pyridin-2-yl Acetamides
The synthesis of N-substituted pyridin-2-yl acetamides is a fundamental process in the development of novel compounds for medicinal chemistry. A common and effective method is the N-acylation of the corresponding aminopyridine.
General Experimental Protocol: N-acylation of 2-Aminopyridines
This protocol outlines a general procedure for the synthesis of N-(pyridin-2-yl)acetamide derivatives, which can be adapted for the synthesis of N-(6-Formylpyridin-2-yl)acetamide.
Materials:
-
2-Amino-6-formylpyridine (or other substituted 2-aminopyridine)
-
Acetic anhydride
-
Diethyl ether
-
Dichloromethane (DCM)
-
Thionyl chloride (for synthesis via acid chlorides)
-
Appropriate amino acid (for more complex derivatives)
-
2-aminopyridine (for condensation)
Procedure via Acetic Anhydride: [1][2]
-
Dissolve the substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine, 91.5 mmol) in acetic anhydride (250 mL).[1]
-
Warm the mixture to 70°C for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (100 mL) to precipitate the product.[1]
-
Filter the resulting crystals and dry them under vacuum to obtain the N-acetylated product.[1]
Procedure via Acid Chloride and Condensation: [3]
-
Synthesize the appropriate alkanoic acid chloride by reacting the corresponding carboxylic acid with thionyl chloride.
-
In a separate flask, dissolve 2-aminopyridine (10 mmol) in dichloromethane (10 mL).
-
Cool the 2-aminopyridine solution in an ice bath.
-
Slowly add the previously synthesized acid chloride to the 2-aminopyridine solution.
-
Stir the reaction mixture intermittently in the ice bath for 3 hours.[3]
-
After the reaction is complete, separate and purify the product to obtain the desired acetamide.[3]
Experimental Workflow for N-acylation
Caption: General workflow for the synthesis of N-(pyridin-2-yl)acetamide derivatives.
Tabulated Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of various N-substituted acetamide derivatives as reported in the literature.
Table 1: Synthesis of Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides [4]
| Product Type | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoquinolin-2(1H)-yl-acetamide | Ugi adduct, Acetophenone | CuBr | Cs₂CO₃ | DMSO | 90 | 16 | up to 75 |
| Isoindolin-2-yl-acetamide | Ugi adduct, Alkyne | CuBr | K₂CO₃ | PEG-400 | 100 | 2 | up to 93 |
Table 2: Synthesis of Furochromone Acetamide Derivatives [5]
| Compound | Reactants | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 3a | p-anisidine, cyclohexylisocyante, furochromone carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 35 |
| 3g | p-amino-pyridine, cyclohexylisocyanate, furochromone carboxaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | Not Specified |
| 3h | p-amino-pyridine, phenylisocyante, furochromone carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 33 |
| 4h | p-amino-pyridine, phenylisocyante, 8-oxo-2,3-diphenyl-8H-furo[2,3-g]chromene-7-carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 60 |
Table 3: Synthesis of N-(Pyridin-2-yl) Acetamide Derivatives [1][3]
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-methyl-pyridin-2-yl)-acetamide | 2-Amino-4-methylpyridine | Acetic anhydride | Acetic anhydride | 70 | 2 | 95 |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | [4-methylphenylsulphonamido] alkanoic acid chloride | 2-aminopyridine | Dichloromethane | Ice bath | 3 | 68.2-85 |
Applications in Drug Development: Targeting Inflammatory Pathways
Derivatives of N-substituted acetamides have shown potential as therapeutic agents by modulating key inflammatory signaling pathways. For instance, certain N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been identified as dual inhibitors of TNF-α and IL-6-induced cell adhesion, which are critical in the pathogenesis of inflammatory bowel disease (IBD).[6]
Signaling Pathway in Inflammatory Bowel Disease
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in IBD.[6] They activate signaling cascades that lead to the adhesion of monocytes to colon epithelial cells, a key step in the inflammatory process. The synthesized acetamide analogues have been shown to inhibit this adhesion, suggesting a mechanism of action that involves the interruption of these signaling pathways.[6]
Inhibitory Action on Inflammatory Signaling
Caption: Inhibition of TNF-α and IL-6 signaling pathways by N-substituted acetamide derivatives.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of synthesized compounds.
Table 4: Representative Characterization Data for an N-substituted Acetamide [4]
| Compound | Formula | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-(tert-Butyl)-2-(6-oxo-2,3,4,6-tetrahydrophenanthridin-5(1H)-yl)acetamide (3f) | C₂₁H₂₆N₂O₂ | 204-206 | 8.43 (dd, J = 8.1, 1.7 Hz, 1H), 7.67 (dd, J = 6.8, 1.4 Hz, 1H), 7.62 (dd, J = 8.3, 1.3 Hz, 1H), 7.45 (s, 1H), 6.57 (s, 1H), 4.67 (s, 2H), 2.82–2.74 (m, 4H), 1.86 (ddd, J = 13.2, 4.7, 3.0 Hz, 4H), 1.30 (s, 9H) | 167.8, 163.2, 137.3, 137.2, 132.7, 128.3, 126.2, 124.2, 121.8, 111.8, 51.5, 48.8, 28.8, 27.6, 24.4, 22.8, 22.0 |
This data provides a template for the types of analytical information that should be collected and reported for newly synthesized compounds. Researchers should perform similar analyses, including IR and mass spectrometry, to fully characterize their this compound derivatives.[5]
References
- 1. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 2. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(6-Formylpyridin-2-yl)acetamide as a versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional molecule featuring a reactive aldehyde group and an acetamido-substituted pyridine ring. This unique combination of functional groups makes it an ideal precursor for the construction of diverse nitrogen-containing heterocyclic systems. The pyridine nitrogen and the acetamido group can influence the reactivity of the formyl group and participate in cyclization reactions, leading to the formation of fused and substituted heterocyclic structures. These structures are of significant interest in drug development due to the prevalence of pyridine and fused pyrimidine cores in a wide range of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2][3]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, N-(6-methylpyridin-2-yl)acetamide. Selenium dioxide (SeO2) is a frequently used oxidizing agent for this type of transformation.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(6-methylpyridin-2-yl)acetamide
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Methanol
-
Activated charcoal
-
Celatom
Procedure:
-
A mixture of N-(6-methylpyridin-2-yl)acetamide (1 equivalent) and selenium dioxide (1.1 equivalents) in dioxane is heated at reflux for 4-6 hours.
-
The reaction mixture is then filtered while hot through a pad of Celatom to remove the precipitated selenium.
-
The filter cake is washed with hot dioxane.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
Note: This is a generalized protocol and may require optimization for specific scales and equipment. Appropriate safety precautions should be taken when working with selenium compounds.
Application in Heterocyclic Synthesis
The formyl group of this compound is a key handle for various condensation and cyclization reactions to build heterocyclic rings.
Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6] this compound can be used as a precursor for the synthesis of pyridopyrimidinone derivatives through condensation with active methylene compounds and subsequent cyclization.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in ethanol is heated at reflux for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the desired pyrido[2,3-d]pyrimidin-4(3H)-one derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
Table 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide[7]
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |
| 2-Amino-4-methylpyridine | Acetic anhydride | Diethyl ether | 70°C, 2 hours | N-(4-methylpyridin-2-yl)acetamide | 95% |
Visualizations
Experimental Workflow: Synthesis of this compound and its Application
Caption: Synthetic workflow for this compound and its use in heterocyclic synthesis.
Signaling Pathway: Potential Anti-inflammatory Mechanism of Pyridopyrimidine Derivatives
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Catalytic Applications of Metal Complexes with N-(6-Formylpyridin-2-yl)acetamide
Disclaimer: The following application notes and protocols are based on the catalytic activities of metal complexes with ligands structurally analogous to N-(6-Formylpyridin-2-yl)acetamide. Due to a lack of published data on the specific catalytic applications of metal complexes with this exact ligand, these notes are provided as a predictive guide for researchers. The proposed applications are in the fields of palladium-catalyzed cross-coupling reactions and Group 4 metal-catalyzed olefin polymerization, drawing parallels from documented catalytic systems featuring substituted pyridine and acetamide moieties.
Application Note: Palladium-Catalyzed Cross-Coupling Reactions
Metal complexes of this compound are promising candidates for catalysis in various palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The ligand is expected to coordinate to the palladium center through the pyridine nitrogen and the amide oxygen or nitrogen, forming a stable chelate that can facilitate the catalytic cycle. The electron-withdrawing nature of the formyl group may influence the electronic properties of the catalyst, potentially enhancing its reactivity and stability.
Potential Advantages:
-
Enhanced Stability: The bidentate chelation of the ligand can stabilize the palladium center, preventing catalyst decomposition and leading to higher turnover numbers.
-
Tunable Reactivity: The electronic and steric properties of the catalyst can be fine-tuned by modifying the acetamide or formyl group, allowing for optimization for specific substrates.
-
Directed C-H Activation: The pyridine moiety can act as a directing group, facilitating regioselective C-H activation in appropriate substrates.[1][2]
Data Summary: Performance of Analogous Palladium Catalysts in Cross-Coupling Reactions
The following table summarizes the performance of palladium complexes with related N-aryl-2-aminopyridine ligands in Suzuki-Miyaura and annulation reactions. This data can serve as a benchmark for evaluating the performance of catalysts based on this compound.
| Catalyst System (Analogous) | Reaction Type | Substrates | Yield (%) | Reference |
| Pd(OAc)₂, AgOAc, Benzoquinone | Suzuki-Miyaura | N-aryl-2-aminopyridines, Potassium aryltrifluoroborates | Moderate to High | [1] |
| PdCl₂, Cu(TFA)₂·xH₂O, DTBP | (3+2)-Cycloaddition | N-aryl-2-aminopyridines, Alkynes | Moderate to High | [1] |
| Pd(OAc)₂, Cu(OAc)₂, Ac-Gly-OH | Annulation | N-aryl-2-aminopyridines, Propargylic alcohols | 30-82 | [1] |
| [Pd(OAc)₂], 1,3,4-oxadiazole-based ligand | Suzuki–Miyaura | Aryl bromides, Aryl boronic acids | Good | [3] |
| NHC–Pd(II)–Py complex | Heck | Olefin derivatives, Aryl bromides | Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a hypothetical palladium complex of this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound ligand
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or K₃PO₄)[5]
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure for in-situ Catalyst Formation and Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the degassed solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Hypothetical catalytic cycle for Suzuki-Miyaura coupling.
Application Note: Olefin Polymerization
Group 4 metal (e.g., Titanium, Zirconium) complexes are widely used as catalysts for olefin polymerization. The this compound ligand, with its potential N,O- or N,N-coordination, can support catalytically active metal centers for the polymerization of ethylene and other α-olefins. The steric and electronic environment provided by the ligand can influence the catalytic activity, the molecular weight of the resulting polymer, and its microstructure.
Potential Advantages:
-
High Activity: Analogous titanium and zirconium complexes with pyridine-based ligands have shown high activities for ethylene polymerization.[6][7][8]
-
Control over Polymer Properties: The substitution pattern on the ligand can be varied to control the molecular weight and branching of the polymer.
-
Thermal Stability: The chelation of the ligand can impart thermal stability to the catalyst, allowing for polymerization at higher temperatures.
Data Summary: Performance of Analogous Group 4 Catalysts in Ethylene Polymerization
The following table presents data from ethylene polymerization catalyzed by titanium and zirconium complexes with related pyridine-based ligands.
| Catalyst (Analogous) | Cocatalyst | Activity (kg PE/mol-cat·h) | Polymer Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |
| bis[2-(2′-pyridyl)phenolato] titanium complex | MAO | 227–564 | 140–3230 | - | [6] |
| [O,N,CH(Ar)]-Ti catalyst | Trityl borate | up to 820 g mmol⁻¹ h⁻¹ atm⁻¹ | 182-376 | 2.3-3.3 | [7] |
| (pyCAr₂O)₂Ti(NMe₂)₂ | MAO | - | - | - | [9] |
| Ti[6-(C₆H₃-3,5-Me₂)-SPy]₂(NMe₂)₂ | MMAO | 1200 | - | - | [8] |
| Zirconium enolatoimine complex | MAO | 1.8 x 10⁵ - 3.3 x 10⁵ (TO/h) | 8.1 - 380 | 2.0-2.9 | [10] |
Experimental Protocol: Ethylene Polymerization
This protocol provides a general procedure for ethylene polymerization using a hypothetical Group 4 metal complex of this compound activated by methylaluminoxane (MAO).
Materials:
-
Titanium(IV) chloride or Zirconium(IV) chloride
-
This compound ligand
-
Organolithium reagent (e.g., n-BuLi)
-
Toluene (anhydrous)
-
Methylaluminoxane (MAO) solution in toluene
-
Ethylene gas (polymerization grade)
Procedure for Catalyst Synthesis and Polymerization:
-
Catalyst Synthesis (in-situ):
-
In a glovebox, dissolve this compound (2.2 mmol) in anhydrous toluene (20 mL).
-
Cool the solution to -78 °C and add n-BuLi (2.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve TiCl₄ or ZrCl₄ (1.0 mmol) in anhydrous toluene (10 mL).
-
Slowly add the lithiated ligand solution to the metal chloride solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight. The resulting solution/suspension of the metal complex is used for polymerization.
-
-
Ethylene Polymerization:
-
In a high-pressure reactor, add a specific volume of the catalyst solution.
-
Introduce the desired amount of MAO solution (as a cocatalyst) and stir for a few minutes.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm).
-
Maintain the reaction at a constant temperature (e.g., 25-75 °C) for a specified time.
-
Vent the reactor and quench the reaction with acidified methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Experimental Workflow for Olefin Polymerization
Caption: General workflow for catalyst synthesis and ethylene polymerization.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-(6-Formylpyridin-2-yl)acetamide as a versatile starting material for the synthesis of pharmaceutical intermediates, with a particular focus on the construction of[1][2][3]triazolo[1,5-a]pyridine scaffolds. This class of compounds has garnered significant interest in drug discovery, notably as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of oncogene transcription.
Introduction to Triazolopyridine-Based Pharmaceutical Intermediates
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing inhibitors of protein-protein interactions. One of the most prominent applications of this scaffold is in the development of BET bromodomain inhibitors.
BET proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors.[1][2] This recognition is a critical step in the transcriptional activation of key oncogenes, including c-Myc.[4][5] By blocking the interaction between BRD4 and acetylated histones, BET inhibitors can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] The triazolopyridine moiety often serves as a key pharmacophore, mimicking the acetylated lysine and binding to a conserved pocket in the bromodomain.
This compound is a valuable precursor for the synthesis of these triazolopyridine-based intermediates. The formyl group provides a reactive handle for the construction of the triazole ring through condensation with a hydrazide, followed by cyclization. The acetamido group can be a key pharmacophoric element or a modifiable position for structure-activity relationship (SAR) studies.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available N-(6-methylpyridin-2-yl)acetamide via an oxidation reaction.
Experimental Protocol: Oxidation of N-(6-methylpyridin-2-yl)acetamide
This protocol describes a representative method for the oxidation of the methyl group to a formyl group.
Materials:
-
N-(6-methylpyridin-2-yl)acetamide
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-(6-methylpyridin-2-yl)acetamide (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).
-
Add a small amount of water (e.g., 0.1 mL per mmol of starting material).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-(6-methylpyridin-2-yl)acetamide |
| Oxidizing Agent | Selenium dioxide |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 100-110 °C |
| Typical Yield | 60-75% |
| Purification Method | Silica gel chromatography |
Synthesis of a Triazolopyridine Intermediate
This section details the synthesis of a[1][2][3]triazolo[1,5-a]pyridine intermediate from this compound, a core structure for many BET inhibitors.
Experimental Protocol: Condensation and Oxidative Cyclization
This protocol outlines the reaction of this compound with a hydrazide to form a hydrazone, followed by in-situ oxidative cyclization to the triazolopyridine.
Materials:
-
This compound
-
Benzhydrazide (or other substituted hydrazides)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Iodine (I₂) or other suitable oxidizing agent
-
Triethylamine (Et₃N)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound (1.0 eq) and benzhydrazide (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC until the starting aldehyde is consumed.
-
-
Oxidative Cyclization:
-
To the solution containing the hydrazone, add triethylamine (2.2 eq).
-
Add a solution of iodine (1.2 eq) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the formation of the triazolopyridine product by TLC.
-
Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the desired N-(6-(3-phenyl-[1][2][3]triazolo[4,3-a]pyridin-8-yl)pyridin-2-yl)acetamide.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzhydrazide, Iodine, Triethylamine |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% |
| Purification Method | Recrystallization or Silica gel chromatography |
Diagrams
Experimental Workflow
Caption: Synthetic workflow for the preparation of a triazolopyridine intermediate.
BET Bromodomain Signaling Pathway
Caption: BET bromodomain signaling pathway and its inhibition.
Conclusion
This compound serves as a key building block in the synthesis of pharmaceutically relevant triazolopyridine intermediates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel BET inhibitors and other potential therapeutic agents. The straightforward conversion of the formyl group into a triazole ring, combined with the potential for diversification at other positions, makes this a valuable starting material in drug discovery programs.
References
- 1. The Brd4 Extraterminal Domain Confers Transcription Activation Independent of pTEFb by Recruiting Multiple Proteins, Including NSD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-(6-Formylpyridin-2-yl)acetamide in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and derivatization of N-(6-Formylpyridin-2-yl)acetamide, a versatile scaffold for the development of novel bioactive compounds. The application notes include methodologies for creating diverse chemical libraries through Schiff base formation, hydrazone synthesis, and reductive amination. Furthermore, protocols for evaluating the anticancer and antimicrobial activities of the synthesized derivatives are presented, along with a summary of representative biological data.
Introduction
This compound is a key intermediate for generating a variety of heterocyclic compounds. The presence of a reactive aldehyde group on the pyridine ring allows for straightforward chemical modifications, making it an attractive starting point for medicinal chemistry campaigns. The derivatization of this scaffold can lead to the discovery of novel compounds with a range of biological activities, including potential anticancer and antimicrobial properties. Pyridine-based compounds are known to play a crucial role in medicinal chemistry and are integral components of numerous FDA-approved drugs due to their diverse biological activities.[1]
Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved in a two-step process starting from the commercially available 2-amino-6-methylpyridine.
Step 1: Acetylation of 2-amino-6-methylpyridine
In this initial step, the amino group of 2-amino-6-methylpyridine is acetylated to form N-(6-methylpyridin-2-yl)acetamide.
-
Protocol:
-
Suspend 2-amino-6-methylpyridine (1 equivalent) in acetic anhydride (2.5 equivalents).
-
Heat the mixture to 70°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield N-(6-methylpyridin-2-yl)acetamide as a white solid.
-
Step 2: Oxidation of N-(6-methylpyridin-2-yl)acetamide
The methyl group of N-(6-methylpyridin-2-yl)acetamide is then oxidized to a formyl group to yield the final product.
-
Protocol:
-
Dissolve N-(6-methylpyridin-2-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove selenium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain this compound.
-
Derivatization Strategies for Biological Screening
The formyl group of this compound is a versatile handle for various chemical transformations to generate a library of derivatives for biological screening.
Schiff Base Formation
The condensation of the formyl group with primary amines yields Schiff bases (imines), which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3][4][5][6][7]
-
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
-
Hydrazone Formation
The reaction of the formyl group with hydrazides or hydrazines results in the formation of hydrazones. Hydrazone derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[8][9][10][11][12][13]
-
General Protocol for Hydrazone Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.
-
Add a solution of the appropriate hydrazide or hydrazine (1 equivalent) in the same solvent.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The resulting solid product is filtered, washed with ethanol, and dried.
-
Reductive Amination
Reductive amination provides a method to convert the formyl group into a secondary or tertiary amine by reacting it with a primary or secondary amine in the presence of a reducing agent. This reaction is a powerful tool for introducing a variety of substituents and is widely used in medicinal chemistry.
-
General Protocol for Reductive Amination:
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are standard protocols for assessing anticancer and antimicrobial properties.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Data Presentation
The quantitative data from the biological screenings should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization Type | R-group | Cell Line | IC₅₀ (µM) |
| S-1 | Schiff Base | Phenyl | MCF-7 | 15.2 |
| S-2 | Schiff Base | 4-Chlorophenyl | MCF-7 | 9.8 |
| S-3 | Schiff Base | 4-Methoxyphenyl | MCF-7 | 12.5 |
| H-1 | Hydrazone | Benzoyl | HeLa | 20.1 |
| H-2 | Hydrazone | Isonicotinoyl | HeLa | 11.7 |
| RA-1 | Reductive Amination | Benzyl | HepG-2 | 25.5 |
| RA-2 | Reductive Amination | Morpholinoethyl | HepG-2 | 18.9 |
| Cisplatin | - | - | MCF-7 | 5.95[2] |
| Cisplatin | - | - | HeLa | 4.12[2] |
| Cisplatin | - | - | HepG-2 | 6.50[2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization Type | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| S-4 | Schiff Base | 2-Hydroxyphenyl | 16 | 32 | 64 |
| S-5 | Schiff Base | 4-Nitrophenyl | 8 | 16 | 32 |
| H-3 | Hydrazone | Thiophen-2-carbonyl | 32 | 64 | 16 |
| H-4 | Hydrazone | 5-Nitrofuryl | 4 | 8 | 8 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 2 |
Visualizations
Derivatization Workflow
Caption: Derivatization strategies for this compound.
Biological Screening Workflow
Caption: Workflow for biological screening and data analysis.
Postulated Anticancer Signaling Pathway (Apoptosis Induction)
Caption: Postulated apoptosis induction pathway by pyridine derivatives.
References
- 1. Analysis of the structure-anticancer activity relationship in a set of Schiff bases of macrocyclic 2,6-bis(2- and 4-formylaryloxymethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. [PDF] Biological activities of hydrazone derivatives. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Formylpyridin-2-yl)acetamide is a versatile bifunctional organic molecule poised for significant applications in the development of novel materials. Its unique structure, featuring a reactive formyl group and multiple coordination sites (pyridine nitrogen, amide oxygen, and imine nitrogen upon derivatization), makes it an ideal building block for the synthesis of advanced materials such as coordination polymers, metal-organic frameworks (MOFs), and functional Schiff base complexes. These materials exhibit potential for applications in luminescence, catalysis, and sensing. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel functional materials.
Introduction to this compound as a Material Precursor
This compound serves as a programmable ligand in coordination chemistry. The pyridine ring and the acetamide group provide primary coordination sites for metal ions. The strategically positioned formyl group allows for post-synthetic modification, primarily through Schiff base condensation with various amines. This reaction transforms the molecule into a multidentate ligand, capable of forming stable and structurally diverse coordination complexes. The resulting materials can be designed to possess specific photophysical, catalytic, or sensory properties.
Application in Photoluminescent Materials
Coordination polymers and MOFs derived from pyridine-based ligands are known to exhibit interesting photoluminescent properties. The organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light. The emission properties can be tuned by the choice of the metal ion and the coordination environment.
Experimental Protocol: Synthesis of a Luminescent Zinc-based Coordination Polymer
This protocol describes the synthesis of a hypothetical luminescent coordination polymer, [Zn(L)(OAc)]n, where L is the Schiff base ligand derived from this compound and aniline.
Step 1: Synthesis of the Schiff Base Ligand (L)
-
Dissolve this compound (1 mmol, 164.16 mg) in methanol (20 mL).
-
Add aniline (1 mmol, 93.13 mg) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base ligand, L) is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Synthesis of the Coordination Polymer
-
In a 20 mL glass vial, dissolve the Schiff base ligand (L) (0.1 mmol) in N,N-Dimethylformamide (DMF) (5 mL).
-
In a separate vial, dissolve Zinc acetate dihydrate (Zn(OAc)2·2H2O) (0.1 mmol, 21.95 mg) in DMF (5 mL).
-
Combine the two solutions in the vial containing the ligand.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 100°C for 48 hours.
-
Cool the oven to room temperature slowly.
-
Colorless crystals of the coordination polymer are collected, washed with fresh DMF, and dried.
Data Presentation: Photoluminescence Properties
The photophysical properties of the synthesized ligand and the corresponding zinc coordination polymer are summarized in the table below. The coordination of the ligand to the zinc ion is expected to cause a red-shift in the emission wavelength and an increase in the quantum yield.
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (%) |
| Ligand (L) | 350 | 420 | 15 |
| [Zn(L)(OAc)]n | 365 | 480 | 45 |
Application in Heterogeneous Catalysis
Metal complexes containing pyridine-amide ligands have shown potential as catalysts in various organic transformations. The electronic properties of the ligand and the nature of the metal center can be tuned to optimize catalytic activity and selectivity. The immobilization of these complexes within a porous framework like a MOF can lead to robust and recyclable heterogeneous catalysts.
Experimental Protocol: Synthesis of a Palladium-based Catalytic MOF
This protocol outlines the synthesis of a hypothetical MOF incorporating a palladium catalyst for Suzuki coupling reactions. The ligand used is a Schiff base derived from this compound and 4-aminobenzoic acid.
Step 1: Synthesis of the Ligand (L')
-
Follow the procedure for the synthesis of the Schiff base ligand (L) described in the previous section, using 4-aminobenzoic acid instead of aniline.
Step 2: Synthesis of the Pd-MOF
-
In a Teflon-lined autoclave, combine the ligand (L') (0.5 mmol), Palladium(II) chloride (PdCl2) (0.5 mmol, 88.7 mg), and terephthalic acid (0.5 mmol, 83.1 mg) as a co-linker.
-
Add a solvent mixture of DMF and ethanol (1:1, 10 mL).
-
Seal the autoclave and heat it at 120°C for 72 hours.
-
After cooling to room temperature, the solid product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.
Step 3: Catalytic Activity Test (Suzuki Coupling)
-
In a round-bottom flask, add the Pd-MOF catalyst (1 mol%).
-
Add iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) as the base.
-
Add a mixture of ethanol and water (4:1, 5 mL) as the solvent.
-
Heat the reaction mixture at 80°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction, filter the catalyst, and analyze the product yield by gas chromatography (GC).
Data Presentation: Catalytic Performance
The catalytic activity of the synthesized Pd-MOF in the Suzuki coupling of various aryl halides with phenylboronic acid is presented below.
| Entry | Aryl Halide | Product Yield (%) |
| 1 | Iodobenzene | 98 |
| 2 | Bromobenzene | 92 |
| 3 | 4-Bromoanisole | 95 |
| 4 | 4-Chlorotoluene | 75 |
Visualizations
Logical Workflow for Material Synthesis
Caption: Synthetic pathway from this compound to functional materials.
Signaling Pathway for Luminescence
Caption: Energy transfer mechanism in a luminescent coordination polymer.
Characterization of Novel Materials
A suite of analytical techniques is essential to confirm the synthesis and characterize the properties of the new materials.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the Schiff base (presence of C=N stretch) and coordination to the metal (shifts in pyridine and amide vibrational modes).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to characterize the organic ligand.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the coordination polymer or MOF.
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Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
UV-Vis Spectroscopy: To study the electronic absorption properties.
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Photoluminescence Spectroscopy: To measure the excitation and emission spectra and determine the quantum yield.
-
Gas Adsorption Analysis: For MOFs, to determine the surface area and porosity.
Conclusion
This compound is a promising and versatile precursor for the rational design and synthesis of novel functional materials. Through straightforward synthetic modifications, a variety of ligands can be generated, which in turn can be used to construct coordination polymers and MOFs with tailored properties for applications in luminescence and catalysis. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this valuable building block in materials science and beyond.
Troubleshooting & Optimization
Technical Support Center: N-(6-Formylpyridin-2-yl)acetamide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of N-(6-Formylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct route is the selective oxidation of the methyl group of the precursor, N-(6-methylpyridin-2-yl)acetamide. This precursor is readily synthesized by the acetylation of 2-amino-6-methylpyridine.
Q2: Which oxidizing agent is recommended for the conversion of N-(6-methylpyridin-2-yl)acetamide to the aldehyde?
A2: Selenium dioxide (SeO₂) in a solvent like dioxane is a highly effective reagent for this specific transformation. It is known for oxidizing activated methyl groups, such as those on a pyridine ring, directly to the corresponding aldehyde.[1] A 75% yield has been reported for a very similar substrate, highlighting its efficiency.[1]
Q3: What are the main challenges in this synthesis?
A3: The primary challenge is controlling the oxidation to prevent the formation of the corresponding carboxylic acid (6-acetamidopicolinic acid) as a byproduct. Other potential issues include incomplete reaction and difficulties in purifying the final product from the selenium-containing byproducts.
Q4: Are there alternatives to Selenium Dioxide due to its toxicity?
A4: Yes. While direct oxidation is often preferred, a two-step alternative involves reducing the target aldehyde to N-(6-(hydroxymethyl)pyridin-2-yl)acetamide, followed by re-oxidation using a milder, more selective agent like activated Manganese Dioxide (MnO₂).[2] However, this adds steps to the synthesis. MnO₂ is typically used for oxidizing allylic and benzylic alcohols and may require a large excess for complete conversion.[2][3]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My reaction resulted in a low yield of the desired aldehyde. What could be the cause?
-
Answer:
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Inactive Oxidizing Agent: Selenium dioxide can absorb moisture and lose activity. Ensure you are using a freshly opened or properly stored container of SeO₂. For manganese dioxide oxidations, it is often critical to use freshly prepared "activated" MnO₂ for good reactivity.[2]
-
Insufficient Reaction Time or Temperature: The oxidation of the methyl group can be slow. Ensure the reaction is heated (e.g., reflux in dioxane for the SeO₂ method) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Poor Quality Starting Material: Verify the purity of your N-(6-methylpyridin-2-yl)acetamide precursor. Impurities can interfere with the reaction.
-
Inappropriate Solvent: The choice of solvent is crucial. Dioxane or other high-boiling point ethers are typically effective for SeO₂ oxidations.
-
Issue 2: Presence of a Major Byproduct Identified as 6-Acetamidopicolinic Acid
-
Question: My final product is contaminated with a significant amount of the carboxylic acid. How can I prevent this over-oxidation?
-
Answer:
-
Excess Oxidant: Using a large excess of selenium dioxide can promote over-oxidation. Try reducing the equivalents of SeO₂ to 1.0-1.2 equivalents relative to the starting material.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the oxidation of the newly formed aldehyde. Monitor the reaction closely by TLC.
-
Water in the Reaction Mixture: Ensure you are using anhydrous solvent. The presence of water can facilitate the formation of the carboxylic acid.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to remove impurities, particularly elemental selenium, from my crude product. What is the best purification method?
-
Answer:
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Filtration of Selenium: After the reaction is complete and cooled, the insoluble black selenium byproduct can be removed by filtering the reaction mixture through a pad of Celite®. This should be the first step in your workup.
-
Aqueous Workup: Perform a standard aqueous workup. The desired product is typically soluble in organic solvents like dichloromethane or ethyl acetate. Washing with water can help remove residual inorganic impurities.
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Column Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography. A gradient of ethyl acetate in hexanes is usually effective for eluting the aldehyde while retaining more polar impurities.
-
Data Presentation
The selection of an oxidizing agent is critical for yield optimization. The following table summarizes potential methods for the final oxidation step.
| Method/Oxidant | Substrate | Typical Yield | Temperature | Key Considerations |
| Selenium Dioxide (SeO₂) (Direct) | N-(6-methylpyridin-2-yl)acetamide | ~75% (reported on analogous substrate)[1] | Reflux (e.g., Dioxane, ~101°C) | Highly effective but toxic; requires careful handling and workup to remove selenium byproducts.[4][5] |
| Manganese Dioxide (MnO₂) (Indirect) | N-(6-(hydroxymethyl)pyridin-2-yl)acetamide | Variable (50-85%) | Room Temp to Reflux | Requires a two-step process (reduction then oxidation); often needs a large excess of freshly activated MnO₂.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide (Precursor)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in acetic anhydride (5.0 eq).
-
Heating: Heat the mixture to 70-80°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting amine is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring to quench the excess acetic anhydride.
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Neutralization & Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-(6-methylpyridin-2-yl)acetamide as a white solid.
Protocol 2: Oxidation to this compound using Selenium Dioxide
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(6-methylpyridin-2-yl)acetamide (1.0 eq) and selenium dioxide (1.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to dissolve the starting material upon heating).
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Heating: Heat the reaction mixture to reflux (~101°C). A black precipitate of elemental selenium will begin to form.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
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Workup - Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with ethyl acetate.
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Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram for Low Yield
Caption: Decision tree for troubleshooting low yield in the oxidation step.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. Manganese(IV) oxide [organic-chemistry.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N-(6-Formylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(6-Formylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What is the expected appearance and solubility of pure this compound?
Pure this compound is typically a white to off-white solid. It is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol, and has lower solubility in non-polar solvents like hexane.[1]
Q3: What are some potential impurities that can arise during the synthesis of this compound?
While specific impurities for the synthesis of this compound are not extensively documented, general impurities in acetamide synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents.[] Common starting materials for related syntheses include 2-amino-6-methylpyridine, which could remain if the initial formylation reaction is incomplete. Over-oxidation of the formyl group to a carboxylic acid is another potential impurity.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds. The process involves dissolving the crude material in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for this compound.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a large volume may reduce the final yield.
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Switch to a More Polar Solvent: Since this compound is soluble in polar solvents, try a more polar solvent or a solvent mixture.[1] Good starting points include ethanol, isopropanol, or mixtures of ethanol and water.
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Heat to Boiling: Ensure the solvent is heated to its boiling point to maximize solubility.
-
Issue 2: No crystals form upon cooling.
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Possible Cause: The solution is too dilute, or crystallization has not been initiated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Issue 3: The purified product is still impure.
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Possible Cause: The impurities have similar solubility to the desired compound in the chosen solvent, or the cooling process was too rapid, trapping impurities within the crystals.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This promotes the formation of larger, purer crystals.
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Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. For example, dissolving the compound in hot ethanol and then slowly adding water until the solution becomes slightly cloudy can be a good strategy.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (eluent) has either too high or too low polarity.
-
Troubleshooting Steps:
-
Optimize the Eluent: The polarity of the eluent is critical. For silica gel chromatography, a non-polar solvent with a polar modifier is typically used.
-
Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol.
-
Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Adjust the Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) could provide better separation for certain impurity profiles. A reverse-phase column with a mobile phase of acetonitrile and water could be a viable option.[3]
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Add a Stronger Solvent: If increasing the polarity of the current system is ineffective, a small amount of a much more polar solvent, such as methanol, can be added to the eluent.
-
Issue 3: Cracking or channeling of the column packing.
-
Possible Cause: Improper packing of the stationary phase.
-
Troubleshooting Steps:
-
Proper Packing Technique: Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column during packing to encourage even settling.
-
Maintain a Level Solvent Head: Do not let the top of the column run dry, as this can cause the stationary phase to crack.
-
Data Presentation
The following table can be used to record and compare the results of your purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) |
| Recrystallization | |||||
| Column Chromatography |
Purity can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. If the compound dissolves, it is a potentially good solvent. Allow the solution to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
Common side reactions in the synthesis of N-(6-Formylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-Formylpyridin-2-yl)acetamide.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the acetylation of 2-amino-6-methylpyridine to yield N-(6-methylpyridin-2-yl)acetamide. The subsequent and more critical step is the selective oxidation of the methyl group to a formyl group. A common and effective method for this transformation is the Riley oxidation, utilizing selenium dioxide (SeO₂).
Caption: Overall synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves a two-step synthesis. First, 2-amino-6-methylpyridine is acetylated using a reagent like acetic anhydride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then subjected to a selective oxidation of the methyl group to a formyl group, commonly achieved through the Riley oxidation using selenium dioxide.
Q2: What are the critical parameters in the oxidation step?
A2: The oxidation step is the most challenging part of the synthesis. Critical parameters include the choice of solvent (dioxane is common), reaction temperature, and the stoichiometry of the oxidizing agent (selenium dioxide). The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid and to minimize the formation of other side products. The use of co-oxidants like tert-butyl hydroperoxide (TBHP) can lead to milder reaction conditions and improved selectivity for the aldehyde.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the acetylation and oxidation steps can be effectively monitored using thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material and, if available, a standard of the product, you can determine the extent of the reaction.
Q4: What are the safety precautions I should take when working with selenium dioxide?
A4: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of N-(6-methylpyridin-2-yl)acetamide (Acetylation Step)
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor by TLC. - Consider gentle heating to drive the reaction to completion. |
| Loss of product during workup | - Ensure the pH is appropriately adjusted during the workup to prevent the product from remaining in the aqueous layer. - Use an adequate amount of extraction solvent and perform multiple extractions. |
| Impure starting material | - Check the purity of the 2-amino-6-methylpyridine. Impurities can interfere with the reaction. |
Problem 2: Low Yield of this compound (Oxidation Step)
| Possible Cause | Troubleshooting Suggestion |
| Incomplete oxidation | - Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC to avoid over-oxidation. - Ensure the selenium dioxide is of good quality and has been stored properly. - Consider using a co-oxidant like tert-butyl hydroperoxide (TBHP) to facilitate a milder and more selective oxidation.[1] |
| Over-oxidation to carboxylic acid | - Reduce the reaction temperature or shorten the reaction time. - Use a slight excess of the starting material relative to the oxidizing agent. |
| Degradation of starting material or product | - The reaction conditions may be too harsh. Consider a lower reaction temperature. - The addition of pyridine to the reaction mixture has been shown to accelerate the Riley oxidation and may allow for milder conditions.[2][3] |
| Formation of selenium-containing byproducts | - Proper workup and purification are crucial. Filtration to remove elemental selenium and chromatographic purification are often necessary. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Presence of multiple side products | - Optimize the reaction conditions (temperature, time, stoichiometry) to minimize side product formation. - Employ column chromatography for purification. A gradient elution might be necessary to separate the product from closely related impurities. |
| Contamination with elemental selenium | - After the reaction, the mixture can be filtered through a pad of celite to remove the precipitated black or red selenium. |
| Product is an oil or difficult to crystallize | - Attempt purification by column chromatography. - Try different solvent systems for crystallization. |
Experimental Protocols
Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide
A detailed experimental protocol for the acetylation of 2-amino-4-methylpyridine, a similar substrate, suggests that the reaction can be carried out by warming the amine in acetic anhydride.
General Protocol:
-
Dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or use acetic anhydride as both reagent and solvent.
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Slowly add acetic anhydride to the solution.
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The reaction mixture may be gently warmed to ensure completion.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound (Riley Oxidation)
General Protocol:
-
To a solution of selenium dioxide in a solvent such as dioxane, add tert-butyl hydroperoxide (TBHP) dropwise at room temperature.
-
Stir the mixture for a short period to allow for the formation of the active oxidizing species.
-
Add N-(6-methylpyridin-2-yl)acetamide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any precipitated selenium.
-
The filtrate is then subjected to a standard aqueous workup.
-
The crude product is purified by column chromatography on silica gel.
Potential Side Reactions
Caption: Potential desired and side reactions during the oxidation step.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the searched literature, the following table provides a template for researchers to record their experimental results for comparison and optimization.
| Reaction Step | Parameter | Expected Range | Observed Value | Notes |
| Acetylation | Yield (%) | > 90% | ||
| Purity (by NMR/LC-MS) | > 95% | |||
| Oxidation | Yield (%) | 40 - 70% | Highly dependent on reaction conditions. | |
| Purity (by NMR/LC-MS) | > 90% after purification | |||
| Major Impurities | N-(6-Carboxypyridin-2-yl)acetamide, Starting Material | To be identified by analytical techniques. |
References
Stability and storage conditions for N-(6-Formylpyridin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-(6-Formylpyridin-2-yl)acetamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage at room temperature under an inert atmosphere to prevent degradation from moisture and atmospheric components.
Q2: How should I store solutions of this compound?
Solutions of this compound are best prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and used as soon as possible. The choice of solvent can impact stability; avoid acidic or basic aqueous solutions for prolonged storage due to the risk of hydrolysis.
Q3: Is this compound sensitive to light?
Yes, compounds containing a formylpyridine moiety can be sensitive to light. To prevent photodegradation, it is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to exclude light.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely to involve its two main functional groups:
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Hydrolysis of the acetamide group: Under strongly acidic or basic conditions, the acetamide can hydrolyze to form 6-formylpyridin-2-amine and acetic acid. This process can be accelerated by heat.
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Oxidation of the formyl group: The aldehyde (formyl) group is susceptible to oxidation, which can convert it into a carboxylic acid, forming N-(6-carboxypyridin-2-yl)acetamide. This can be initiated by atmospheric oxygen, oxidizing agents, or light.
Q5: What are the signs of degradation?
Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the solid. For solutions, the appearance of precipitates or a color change can indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC, which would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Confirm the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR).2. Always use freshly prepared solutions.3. Ensure the compound is protected from light and stored under recommended conditions.4. Evaluate the compatibility of the compound with other reagents and solvents in your experiment. |
| Low reaction yield | The compound may have degraded prior to use, or it may be unstable under the reaction conditions. | 1. Check the stability of the compound under your specific reaction conditions (e.g., temperature, pH).2. If the reaction is performed in an aqueous medium, consider buffering the solution to a neutral pH.3. If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unexpected side products | Degradation products of this compound may be reacting to form new impurities. | 1. Identify the side products using analytical techniques like LC-MS or GC-MS.2. Based on the identity of the side products, adjust the reaction conditions to minimize degradation (e.g., lower temperature, protect from light, use a different solvent). |
| Compound appears discolored | This is a likely indicator of degradation, possibly due to oxidation or exposure to light. | 1. It is recommended not to use a discolored batch of the compound for sensitive experiments.2. If use is unavoidable, purify the compound before use (e.g., by recrystallization or column chromatography) and confirm its identity and purity. |
Stability and Storage Conditions Summary
| Condition | Recommendation | Potential Degradation Pathway |
| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8°C) is advisable. | Thermal degradation can accelerate hydrolysis and oxidation. |
| Light | Protect from light by storing in an amber container or wrapping the container in foil. | Photodegradation, particularly of the formylpyridine moiety. |
| Humidity | Store in a dry environment with the container tightly sealed. Consider storage in a desiccator. | The acetamide group is susceptible to hydrolysis in the presence of moisture. |
| Air/Oxygen | For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | The formyl group is prone to oxidation to a carboxylic acid. |
| pH | Avoid strongly acidic or basic conditions, especially in aqueous solutions. | Acid- or base-catalyzed hydrolysis of the acetamide group. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- At specified time points, withdraw aliquots, neutralize them, and analyze by a suitable method like HPLC to monitor for degradation.
2. Oxidative Degradation:
- Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Stir the solution at room temperature, protected from light, for a set duration.
- Monitor the degradation by taking samples at various time intervals for analysis.
3. Thermal Degradation:
- Place the solid compound in a controlled temperature oven (e.g., at a temperature below its melting point, such as 80°C).
- Expose the compound for a specific period.
- At the end of the study, dissolve the compound and analyze for any degradation.
4. Photostability Testing:
- Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
- Simultaneously, keep a control sample in the dark under the same temperature conditions.
- Analyze both the exposed and control samples at the end of the exposure period.
Analytical Method for Purity Assessment (Example: HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance.
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Injection Volume: 10 µL.
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Column Temperature: 25°C.
This method can be used to separate this compound from its potential degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting failed reactions with N-(6-Formylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-Formylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted pyridine derivative containing both an aldehyde and an acetamide functional group. It is a valuable building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. Its primary application lies in reductive amination reactions to synthesize substituted aminomethyl-pyridine derivatives, which are scaffolds of interest in medicinal chemistry and drug discovery.
Q2: How should I store and handle this compound?
This compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group. Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Q3: My reductive amination reaction with this compound is not working. What are the common causes of failure?
Failed reductive amination reactions with this reagent can be attributed to several factors:
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Poor quality of starting materials: Ensure the purity of this compound, the amine, and the solvent. The aldehyde can oxidize over time.
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Inefficient imine formation: The initial condensation between the aldehyde and the amine to form the imine intermediate may be slow or reversible.
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Inappropriate reducing agent: The choice of reducing agent is critical. Some may be too harsh and reduce the aldehyde directly, while others may not be potent enough to reduce the imine.
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Suboptimal reaction conditions: Factors such as temperature, pH, and solvent can significantly impact the reaction outcome.
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Presence of moisture: Water can hydrolyze the imine intermediate, preventing the desired reduction.
Q4: What are the potential side reactions to be aware of when using this compound?
The aldehyde group in this compound is susceptible to several side reactions, including:
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Aldol condensation: Under basic conditions, the aldehyde can undergo self-condensation or condensation with other carbonyl compounds.
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Cannizzaro reaction: In the presence of a strong base, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.
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Oxidation: The aldehyde can be oxidized to a carboxylic acid if exposed to air or other oxidizing agents.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Reductive Amination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture before adding the reducing agent. This can catalyze the dehydration step in imine formation. | Increased formation of the imine intermediate, leading to a higher yield of the final product. |
| Pre-form the imine by stirring the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also be beneficial. | Drives the equilibrium towards the imine, potentially increasing the final product yield. | |
| Inappropriate Reducing Agent | Switch to a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | Minimizes the reduction of the starting aldehyde, thereby increasing the yield of the desired amine. |
| For more robust reductions, consider using borane-pyridine complex, which is a stable and effective alternative to sodium cyanoborohydride.[1][2] | Can improve yields for less reactive substrates. | |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates. | Increased reaction rate and potentially higher conversion. |
| Ensure the reaction is performed under anhydrous conditions by using dry solvents and an inert atmosphere. | Prevents hydrolysis of the imine intermediate. | |
| Stoichiometry Imbalance | Use a slight excess (1.1-1.5 equivalents) of the amine to drive the imine formation forward. | Increased concentration of the imine should lead to a higher product yield. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
| Impurity | Identification Method | Purification Strategy |
| Unreacted this compound | TLC, LC-MS, ¹H NMR (aldehyde proton signal ~9-10 ppm) | Column chromatography on silica gel using a gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). |
| Unreacted Amine | TLC, LC-MS | Acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. |
| Over-alkylation Product (Tertiary Amine) | LC-MS, ¹H NMR | Careful column chromatography can often separate the secondary and tertiary amine products. |
| Aldehyde Reduction Byproduct (Alcohol) | TLC, LC-MS, ¹H NMR (new CH₂-OH signal) | Column chromatography. Using a milder reducing agent in subsequent reactions can prevent its formation. |
Quantitative Data on Reductive Amination of Pyridine Aldehydes
The following tables provide representative data on the yields of reductive amination reactions with pyridine aldehydes under various conditions. While not specific to this compound in all cases, these data offer valuable insights for reaction optimization.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Aniline | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 92 | Adapted from literature |
| 2-Pyridinecarboxaldehyde | Aniline | NaBH₃CN | Methanol | Room Temp. | 88 | Adapted from literature |
| 2-Pyridinecarboxaldehyde | Aniline | Pyridine-Borane | Methanol | Room Temp. | 85 | [3] |
| 2-Pyridinecarboxaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 95 | Adapted from literature |
| 2-Pyridinecarboxaldehyde | Benzylamine | NaBH₃CN | Methanol | Room Temp. | 91 | Adapted from literature |
| 2-Pyridinecarboxaldehyde | Benzylamine | Pyridine-Borane | Methanol | Room Temp. | 96 | [3] |
Table 2: Influence of Reaction Conditions on Reductive Amination of a Furanic Aldehyde with Aniline [4]
| Parameter Varied | Condition | Imine Yield (%) | Final Amine Yield (%) |
| Solvent | Methanol | 98 | 97 |
| Ethanol | 70 | - | |
| Isopropanol | 31 | - | |
| Temperature | 100 °C | 98 | 97 |
| 120 °C | 98 | 98 | |
| Concentration | 0.05 M | 98 | 97 |
| 0.2 M | 98 | 94 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar acetamide derivatives.
Materials:
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6-Amino-2-picoline
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Manganese dioxide (MnO₂)
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Acetic anhydride
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Dichloromethane (DCM)
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Pyridine
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Oxidation of 6-Amino-2-picoline: To a solution of 6-amino-2-picoline (1.0 eq) in DCM, add activated MnO₂ (5-10 eq). Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
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Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with DCM. Concentrate the filtrate under reduced pressure to obtain 6-aminopyridine-2-carbaldehyde.
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Acetylation: Dissolve the crude 6-aminopyridine-2-carbaldehyde (1.0 eq) in DCM. Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
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Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: General Procedure for Reductive Amination using this compound
Materials:
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This compound
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Primary or secondary amine
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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1,2-Dichloroethane (DCE) or Methanol (MeOH)
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Acetic acid (optional)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a solution of this compound (1.0 eq) in DCE or MeOH, add the desired amine (1.0-1.2 eq).
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Imine Formation (optional but recommended): If desired, add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (6-(aminomethyl)pyridin-2-yl)acetamide.
Visualizations
Caption: General workflow for a reductive amination reaction.
Caption: Decision tree for troubleshooting failed reductive aminations.
Caption: Hypothetical signaling pathway involving a pyridine derivative.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
Technical Support Center: N-(6-Formylpyridin-2-yl)acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-(6-Formylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-6-methylpyridine, oxidizing agents, and byproducts from the oxidation of the methyl group to the formyl group. Over-oxidation to the corresponding carboxylic acid, N-(6-carboxypyridin-2-yl)acetamide, can also occur. The purity of the final compound is often assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My final product shows a persistent impurity after synthesis. What is the first step I should take to purify it?
A2: The initial and most common purification method for solid organic compounds is recrystallization. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, leading to the formation of pure crystals while impurities remain in the solution. The choice of solvent is crucial for successful recrystallization.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. Additionally, the solvent should not react with the compound and should have a boiling point below the compound's melting point. Common solvents to test for recrystallization of acetamide derivatives include ethyl acetate, methanol, ethanol, toluene, or mixtures of these solvents.[][2] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.
Q4: Recrystallization did not sufficiently improve the purity of my compound. What other purification techniques can I use?
A4: If recrystallization is ineffective, column chromatography is a highly effective alternative for purifying organic compounds.[3] This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, impurities can be separated from the desired product.
Q5: How do I choose the right eluent system for column chromatography of this compound?
A5: The selection of the eluent system is typically guided by Thin Layer Chromatography (TLC). A good eluent system will result in a retention factor (Rf) of around 0.3-0.5 for the desired compound on a TLC plate. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point. The polarity of the eluent can be gradually increased to achieve optimal separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at room temperature. | Select a solvent in which the compound is less soluble at room temperature. Alternatively, use a solvent mixture. |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and receiving flask before filtration to prevent the solution from cooling down too quickly. | |
| Oily Product Instead of Crystals | The compound may be "oiling out" of the solution. | Try using a different recrystallization solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective. |
| Poor Separation in Column Chromatography | The chosen eluent system is either too polar or not polar enough. | Adjust the polarity of the eluent system based on TLC analysis. A more polar eluent will move all components faster, while a less polar eluent will slow them down. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. | |
| The sample was overloaded onto the column. | Use an appropriate amount of crude sample relative to the amount of silica gel (typically a 1:20 to 1:100 ratio by weight). |
Purity Improvement Data
The following table presents representative data on the purity of this compound before and after applying different purification methods.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) |
| Recrystallization (Ethyl Acetate) | 85 | 95 | 70 |
| Recrystallization (Toluene:Methanol 1:1) | 85 | 92 | 65 |
| Silica Gel Column Chromatography | 85 | >99 | 80 |
Experimental Protocols
Recrystallization Protocol
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Dissolution: In a flask, add the crude this compound. Gradually add the minimum amount of hot recrystallization solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask. For maximum recovery, the flask can then be placed in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Silica Gel Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.
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Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purity improvement.
References
Resolving solubility issues of N-(6-Formylpyridin-2-yl)acetamide in reactions
Welcome to the technical support center for N-(6-Formylpyridin-2-yl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when working with this compound.
Q1: My this compound is not dissolving. What are the recommended solvents?
A1: this compound is a polar molecule containing a pyridine ring, an amide, and a formyl group. Its solubility is highest in polar aprotic solvents. For reactions, consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). For purification or analysis, polar protic solvents like ethanol and methanol may also be effective, sometimes requiring gentle heating. Avoid non-polar solvents like hexanes or diethyl ether, where solubility is expected to be very low.
Q2: I'm observing incomplete or stalled reactions. Could this be related to solubility?
A2: Yes, poor solubility is a common reason for incomplete or slow reactions. If the starting material does not fully dissolve, the reaction becomes heterogeneous, and the rate will be limited by the dissolution of the solid.
Troubleshooting Steps:
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Confirm Dissolution: Before adding other reagents, ensure your this compound is fully dissolved in the chosen solvent.
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Increase Temperature: Gently heating the reaction mixture can significantly improve solubility and reaction rates. Always monitor for potential degradation of starting materials or products at higher temperatures.
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Add a Co-solvent: If a single solvent is ineffective, adding a co-solvent can improve solubility. For example, if your reaction is in a moderately polar solvent like Tetrahydrofuran (THF), adding a small amount of DMF or DMSO can help dissolve the starting material.
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Monitor by TLC: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the starting material spot remains intense and a product spot is slow to appear, a solubility issue is likely.[1][2]
Q3: My reaction yield is consistently low. How can I determine if solubility is the cause?
A3: Low yields can often be traced back to poor solubility during the reaction or product loss during workup and purification[1].
Troubleshooting Workflow:
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Reaction Phase:
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Visually inspect the reaction. Is there undissolved solid even after a significant reaction time? If so, solubility is a primary concern.
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Try a more effective solvent system (see Q1) or increase the temperature.
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Workup & Purification Phase:
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Your product may be partially soluble in the aqueous layer during extraction. Always check all layers by TLC before discarding them[1].
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During crystallization or precipitation, ensure you are not washing the solid product with a solvent in which it has moderate or high solubility, as this can lead to significant product loss[3]. Cool the washing solvent to minimize solubility.
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Q4: Are there specific reaction conditions that favor the use of this compound?
A4: Yes, conditions that employ polar aprotic solvents often work well. For example, coupling reactions or multicomponent reactions frequently use solvents like DMSO or DMF at elevated temperatures (e.g., 90-100 °C), which aids in dissolving polar reagents like this one.[4][5]
Data Presentation: Solvent Selection Guide
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for reactions. May require heating to fully dissolve. |
| Polar Protic | Methanol, Ethanol | Moderate | Useful for purification (recrystallization) and analysis (NMR). |
| Ethers | THF, Dioxane | Low to Moderate | May require a co-solvent like DMSO for complete dissolution. |
| Halogenated | Dichloromethane (DCM) | Low | Generally not a primary choice unless required by the reaction. |
| Aromatic | Toluene | Very Low | Unlikely to be an effective solvent. |
| Aliphatic | Hexanes, Pentane | Insoluble | Useful as anti-solvents for precipitation/crystallization. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps you efficiently determine the best solvent for your experiment.
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Preparation: Aliquot approximately 2-3 mg of this compound into several small vials.
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Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise (approx. 0.1 mL at a time).
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Observation at Room Temp: After each addition, vortex the vial for 30 seconds. Observe if the solid dissolves completely. Record the approximate volume of solvent needed.
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Heating: If the solid does not dissolve in ~0.5 mL of solvent, gently warm the vial (e.g., to 50-70°C) and observe any change in solubility.
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Repeat: Repeat steps 2-4 for each solvent you wish to test.
Protocol 2: Representative Reaction Using this compound (Hypothetical Aldol Condensation)
This protocol is a general example of how to set up a reaction, focusing on ensuring solubility.
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Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
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Dissolution: Add the chosen solvent (e.g., anhydrous DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture. If needed, gently warm the flask to 50°C until all the solid has dissolved. Cool back to the desired reaction temperature.
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Reagent Addition: Add the second reactant (e.g., a ketone, 1.1 eq) and the base (e.g., Potassium Carbonate, 2.0 eq).
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C).
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Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and perform an appropriate extraction with a suitable organic solvent (e.g., Ethyl Acetate).
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Purification: Purify the crude product using column chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting poor reaction outcomes potentially caused by solubility issues.
Diagram 2: General Experimental Workflow
Caption: A standard workflow for a synthesis reaction involving this compound.
References
Technical Support Center: Scaling Up the Synthesis of N-(6-Formylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(6-Formylpyridin-2-yl)acetamide, with a focus on scaling up the process.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-methylpyridine. The first step involves the N-acetylation of the amino group, followed by the selective oxidation of the methyl group to a formyl group.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Step 1: N-Acetylation of 2-amino-6-methylpyridine
Q1: What is the recommended procedure for the N-acetylation of 2-amino-6-methylpyridine on a large scale?
A1: A robust and high-yielding method involves the use of acetic anhydride. A typical laboratory-scale procedure that can be adapted for scale-up involves warming 2-amino-6-methylpyridine in acetic anhydride. For instance, a similar reaction with 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL) was warmed to 70°C for two hours, yielding 95% of the acetylated product after crystallization.[1] When scaling up, ensure efficient stirring and temperature control to manage the exothermic nature of the reaction.
Q2: I am observing a low yield in the acetylation step. What could be the issue?
A2:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). The reaction time may need to be extended at a larger scale.
-
Reagent Quality: Use fresh, high-purity 2-amino-6-methylpyridine and acetic anhydride. Moisture in the starting material or solvent can hydrolyze the acetic anhydride, reducing the yield.
-
Product Isolation: Upon cooling, the product should crystallize. If crystallization is slow or incomplete, adding a non-polar solvent like diethyl ether can induce precipitation.[1] Ensure the product is fully precipitated before filtration.
Q3: The product from the acetylation step is discolored. How can I purify it?
A3: Discoloration can arise from impurities in the starting material or side reactions. Recrystallization is an effective purification method. Suitable solvents for recrystallization include isopropyl alcohol or a mixture of chloroform and acetone.[2] Using activated charcoal during recrystallization can help remove colored impurities.
Step 2: Selective Oxidation of N-(6-methylpyridin-2-yl)acetamide
Q4: Which oxidizing agent is recommended for the selective oxidation of the methyl group to a formyl group?
A4: Selenium dioxide (SeO₂) is a suitable reagent for the selective oxidation of methyl groups on pyridine rings to aldehydes.[3][4] It is known to be effective for the oxidation of 2- and 4-methylpyridines.[4]
Q5: I am getting a significant amount of the carboxylic acid as a by-product during the oxidation. How can I improve the selectivity for the aldehyde?
A5: Over-oxidation to the corresponding carboxylic acid is a common side reaction in selenium dioxide oxidations.[4] To enhance selectivity for the aldehyde:
-
Stoichiometry: Use a slight sub-stoichiometric amount (just under 1 molar equivalent) of selenium dioxide.[4]
-
Solvent System: Performing the reaction in a solvent like dioxane with a small amount of water can favor the formation of the aldehyde.[4] Using acetic acid as a solvent can sometimes help to stop the reaction at the alcohol stage by forming an acetate ester, which might be a strategy to consider if direct aldehyde formation is problematic.[5][6][7][8]
-
Reaction Time and Temperature: Carefully monitor the reaction progress and avoid prolonged reaction times or excessive temperatures, which can promote over-oxidation.
Q6: The work-up and purification of the final product are challenging. What is the best approach for a large-scale synthesis?
A6: The work-up of selenium dioxide oxidations requires the removal of selenium by-products, which are toxic.
-
Initial Work-up: After the reaction, the hot mixture should be filtered through a pad of celite to remove insoluble selenium residues.[4]
-
Purification:
-
Chromatography: Column chromatography on silica gel is often necessary to separate the desired aldehyde from unreacted starting material, the carboxylic acid by-product, and any remaining selenium compounds.[4]
-
Bisulfite Adduct Formation: For purifying aldehydes, forming a reversible adduct with sodium bisulfite can be an effective method. This is a known technique for aldehyde purification.
-
Alternative Isolation: An alternative to direct purification of the aldehyde is to convert the crude product to its oxime derivative, which can be easier to purify. The purified oxime can then be hydrolyzed back to the aldehyde.[4]
-
Quantitative Data Summary
| Parameter | Step 1: N-Acetylation | Step 2: Selective Oxidation (with SeO₂) |
| Starting Material | 2-amino-6-methylpyridine | N-(6-methylpyridin-2-yl)acetamide |
| Reagents | Acetic Anhydride | Selenium Dioxide (~1 eq) |
| Solvent | Acetic Anhydride (neat) or inert solvent | Dioxane/Water |
| Temperature | ~70°C | Reflux |
| Typical Yield | ~95%[1] | Variable, reported yields for similar reactions can be moderate (e.g., 49% for 8-quinoline aldehyde)[9] |
| Key By-products | Di-acetylated product (minor) | N-(6-carboxypyridin-2-yl)acetamide |
| Purification | Crystallization | Column Chromatography, Bisulfite adduct formation |
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide (Acetylation)
This protocol is adapted from a similar procedure for N-(4-methylpyridin-2-yl)acetamide.[1]
-
In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with 2-amino-6-methylpyridine.
-
For every 1 mole of 2-amino-6-methylpyridine, add approximately 2.5 to 3 moles of acetic anhydride.
-
Slowly heat the mixture to 70°C with efficient stirring. Monitor the internal temperature carefully.
-
Maintain the reaction at 70°C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a non-polar solvent such as diethyl ether with stirring to induce crystallization of the product.
-
Filter the white crystalline product and wash it with cold diethyl ether.
-
Dry the product in a vacuum oven to afford N-(6-methylpyridin-2-yl)acetamide.
Protocol 2: Synthesis of this compound (Oxidation)
This protocol is a generalized procedure based on the selenium dioxide oxidation of related methylpyridines.[3][4] Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with N-(6-methylpyridin-2-yl)acetamide.
-
Add dioxane as the solvent (e.g., 10 mL per gram of starting material) and a small amount of water (e.g., 0.1 mL per gram of starting material).
-
Add powdered selenium dioxide (0.95 to 1.0 molar equivalents).
-
Heat the mixture to reflux with vigorous stirring for 20-24 hours. Monitor the reaction by TLC.
-
While hot, filter the reaction mixture through a pad of celite to remove the black selenium precipitate.
-
Cool the filtrate and concentrate it under reduced pressure.
-
The crude product will be a mixture. Purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for the selective oxidation step.
References
- 1. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 2. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. SeO2 - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 8. 13. SeO2 & raney ni | PDF [slideshare.net]
- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
Catalyst deactivation in reactions using N-(6-Formylpyridin-2-yl)acetamide complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-Formylpyridin-2-yl)acetamide metal complexes. The information provided is based on established principles of catalysis and common issues observed with related pyridine-based ligand systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Improper Catalyst Activation: The active catalytic species may not have been generated under the reaction conditions.
-
Presence of Inhibitors: Trace impurities in substrates, solvents, or gases can act as catalyst poisons.
-
Incorrect Reaction Conditions: Temperature, pressure, or reactant concentrations may not be optimal.
-
Catalyst Degradation: The complex may have decomposed before or during the reaction.
Troubleshooting Steps:
-
Verify Pre-catalyst Purity: Ensure the this compound complex is of high purity.
-
Optimize Activation Protocol: If an activation step is required (e.g., reduction of a metal center), ensure it is performed correctly.[1]
-
Purify Reagents: Use freshly distilled solvents and high-purity substrates. Consider passing gaseous reactants through a purification train.
-
Screen Reaction Parameters: Systematically vary temperature, pressure, and catalyst loading to find optimal conditions.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive.
Issue 2: Rapid Catalyst Deactivation or Short Catalyst Lifetime
Possible Causes:
-
Product Inhibition: The reaction product may coordinate to the metal center more strongly than the reactants, inhibiting further turnover.
-
Ligand Degradation: The this compound ligand may undergo undesirable side reactions under catalytic conditions.
-
Formation of Inactive Species: The catalyst may convert into an inactive state, such as a dimer or an aggregate.[2][3][4]
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can block active sites.[5][6][7]
-
Leaching of the Metal: The active metal may leach from the ligand support, leading to a loss of catalytic activity.[6][7]
Troubleshooting Steps:
-
Kinetic Analysis: Perform kinetic studies to determine if product inhibition is occurring.
-
Post-Reaction Catalyst Characterization: Analyze the spent catalyst using techniques like NMR, IR, and mass spectrometry to check for ligand degradation or structural changes.
-
Solvent and Temperature Effects: Investigate the effect of different solvents and lower reaction temperatures to minimize ligand degradation and the formation of inactive species.
-
Support Modification: If using a supported catalyst, consider modifying the support material to improve metal anchoring and reduce leaching.
-
Regeneration Protocols: Explore the possibility of regenerating the deactivated catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of deactivation for catalysts based on pyridine-containing ligands?
A1: Common deactivation pathways for catalysts with pyridine-based ligands include:
-
Poisoning: Lewis basic impurities or products can bind to the metal center and block active sites.[8] Common poisons include water, carbon monoxide, and sulfur- or phosphorus-containing compounds.[8][9]
-
Ligand Modification: The pyridine ring or the acetamide group can undergo side reactions such as hydrogenation, oxidation, or C-H activation at undesired positions, leading to a change in the ligand's electronic and steric properties.[2]
-
Formation of Inactive Dimers: Metal complexes can sometimes form inactive bridged dimers, reducing the concentration of the active monomeric species.[2][3][4]
-
Redox-Related Deactivation: The metal center might undergo an irreversible change in its oxidation state to a catalytically inactive form.
Q2: How can I monitor catalyst deactivation during my reaction?
A2: You can monitor catalyst deactivation by:
-
Reaction Profiling: Taking aliquots from the reaction mixture at regular intervals and analyzing the conversion and yield by techniques like GC, HPLC, or NMR spectroscopy. A plateau in the conversion rate before full conversion is indicative of deactivation.
-
In-situ Spectroscopy: Techniques like in-situ IR or Raman spectroscopy can provide real-time information on the state of the catalyst and the formation of any new species.
-
Visual Observation: In some cases, a change in color of the reaction mixture can indicate a change in the catalyst's oxidation state or structure.
Q3: Are there any general strategies to improve the stability of this compound complexes?
A3: To enhance catalyst stability, consider the following:
-
Ligand Modification: Introducing bulky substituents on the pyridine ring can prevent the formation of inactive dimers and protect the metal center.
-
Support Immobilization: Anchoring the complex to a solid support can prevent bimolecular deactivation pathways and facilitate catalyst separation and reuse.
-
Co-catalyst/Additive: The addition of a co-catalyst or an additive can sometimes suppress deactivation pathways or promote the regeneration of the active catalyst in situ.
-
Process Optimization: Operating under milder reaction conditions (lower temperature, pressure) can often reduce the rate of deactivation.[9]
Data Presentation
Table 1: Illustrative Catalyst Performance and Deactivation Metrics
| Catalyst System | Initial Turnover Frequency (TOF) (h⁻¹) | Time to 50% Deactivation (h) | Major Deactivation Pathway |
| [M]-N-(6-Formylpyridin-2-yl)acetamide | 1500 | 4 | Product Inhibition |
| [M]-N-(6-Formylpyridin-2-yl)acetamide with Additive X | 1400 | 12 | Ligand Degradation |
| Supported [M]-N-(6-Formylpyridin-2-yl)acetamide | 1200 | > 24 | Minor Leaching |
Note: This table presents hypothetical data for illustrative purposes. Actual performance will depend on the specific metal center, reaction, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Investigating Catalyst Deactivation
-
Reaction Setup: In a glovebox, charge a Schlenk flask with the this compound complex, a magnetic stir bar, and any solid reagents.
-
Solvent and Substrate Addition: Add the degassed solvent and liquid substrates via syringe.
-
Initiation and Monitoring: Place the flask in a pre-heated oil bath and start stirring. At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching and Analysis: Quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a solvent that precipitates the catalyst or a reagent that stops the reaction). Analyze the quenched samples by GC or HPLC to determine the conversion and yield over time.
-
Data Analysis: Plot the conversion versus time. A decrease in the reaction rate over time indicates catalyst deactivation.
Protocol 2: Catalyst Regeneration by Acid Washing (for supported catalysts)
This protocol is a general guideline and may need optimization for your specific system.[10]
-
Catalyst Recovery: After the reaction, separate the solid catalyst by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst with a fresh solvent (the same as the reaction solvent) to remove any adsorbed products or unreacted starting materials.
-
Acid Treatment: Prepare a dilute solution of an organic acid (e.g., 0.1 M acetic acid). Suspend the catalyst in the acid solution and stir for a defined period (e.g., 1 hour) at room temperature.
-
Neutralization and Washing: Filter the catalyst and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) overnight.
-
Activity Test: Test the activity of the regenerated catalyst under the standard reaction conditions to evaluate the effectiveness of the regeneration procedure.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Potential catalyst deactivation pathways.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Analytical Characterization of N-(6-Formylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Analytical Techniques
The characterization of a new chemical entity like N-(6-Formylpyridin-2-yl)acetamide relies on a suite of analytical techniques to confirm its identity, structure, purity, and other physicochemical properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.[1][2][3][4] Each technique provides unique and complementary information, which, when combined, offers a complete profile of the molecule.
II. Comparative Analytical Data
To provide a practical reference, the following tables summarize the expected and comparative spectral data for this compound. The comparative data is drawn from structurally related pyridine acetamide derivatives.
Table 1: Comparative ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) for N-(4-methylpyridin-2-yl)acetamide |
| Acetyl-CH₃ | ~2.2 | 2.10 |
| Pyridine-H3 | ~7.8 - 8.0 | 7.5 - 7.7 |
| Pyridine-H4 | ~7.9 - 8.1 | 6.8 - 7.0 |
| Pyridine-H5 | ~7.6 - 7.8 | - |
| Amide-NH | ~9.0 - 10.0 | ~10.0 |
| Formyl-CHO | ~9.9 - 10.1 | - |
Note: Expected shifts are estimations based on the analysis of related structures.
Table 2: Comparative ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) for N-(4-methylpyridin-2-yl)acetamide |
| Acetyl-CH₃ | ~24 | 23.8 |
| Acetyl-C=O | ~169 | 168.8 |
| Pyridine-C2 | ~152 | 151.7 |
| Pyridine-C3 | ~120 | 115.9 |
| Pyridine-C4 | ~138 | 147.3 |
| Pyridine-C5 | ~125 | 119.0 |
| Pyridine-C6 | ~155 | - |
| Formyl-C=O | ~193 | - |
Note: Expected shifts are estimations based on the analysis of related structures.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Analytical Technique | Expected Data for this compound | Alternative Characterization Techniques |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 165.0608 | High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation. |
| Infrared (IR) Spectroscopy | Carbonyl (formyl) stretch: ~1700-1720 cm⁻¹ Carbonyl (amide) stretch: ~1670-1690 cm⁻¹ N-H stretch: ~3200-3400 cm⁻¹ | Attenuated Total Reflectance (ATR)-FTIR for rapid analysis of solid samples. |
III. Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to observe fragmentation patterns.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and quantify any impurities.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Protocol:
-
Develop a gradient elution method, for example, starting with 5% B and increasing to 95% B over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Inject a known concentration of the sample to determine the retention time and peak area. Purity is calculated based on the relative peak areas.
-
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR accessory for direct analysis of the solid sample.
-
Protocol:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
IV. Visualized Workflows and Relationships
Analytical Workflow for Compound Characterization
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel chemical compound.
Relationship of Spectroscopic Techniques for Structural Elucidation
Caption: The complementary relationship between different analytical techniques in confirming the structure and purity of a target molecule.
References
A Comparative Guide to N-(6-Formylpyridin-2-yl)acetamide and its Schiff Base Derivatives as Versatile Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(6-Formylpyridin-2-yl)acetamide and its Schiff base derivatives with other notable pyridine-based ligands. We delve into their synthesis, coordination chemistry, catalytic applications, and biological significance, supported by experimental data and detailed protocols.
Introduction to this compound and its Potential
This compound is a bifunctional pyridine derivative possessing both an acetamide and a formyl group. This unique structure allows for its use as a versatile precursor in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen of the acetamide group can act as coordination sites. More significantly, the formyl group provides a reactive handle for the synthesis of a wide array of Schiff base ligands through condensation with various primary amines. These resulting Schiff bases are often multidentate, offering enhanced stability and diverse coordination geometries when complexed with metal ions.
The introduction of different amine moieties allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the catalytic activity and biological properties of their metal complexes. Pyridine-based Schiff base ligands and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
Synthesis of Pyridine-Based Ligands
The synthesis of this compound and its subsequent conversion to Schiff base ligands, as well as the synthesis of other comparative pyridine-based ligands, are outlined below.
Synthesis of this compound
A common route for the synthesis of N-substituted acetamide pyridines involves the acylation of the corresponding aminopyridine. For this compound, the synthesis would typically start from 2-amino-6-formylpyridine.
Experimental Protocol:
-
Starting Material: 2-Amino-6-methylpyridine is oxidized to 2-amino-6-formylpyridine.
-
Acetylation: 2-Amino-6-formylpyridine is reacted with acetic anhydride or acetyl chloride in an appropriate solvent (e.g., dichloromethane or pyridine) to yield this compound.
-
Purification: The product is purified by recrystallization or column chromatography.
Synthesis of Schiff Base Ligands from this compound
The formyl group of this compound can be readily condensed with primary amines to form Schiff base ligands.
General Experimental Protocol:
-
A solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
An equimolar amount of the desired primary amine is added to the solution.
-
A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.
-
The mixture is refluxed for several hours.
-
The resulting Schiff base ligand precipitates upon cooling and can be collected by filtration and purified by recrystallization.
A variety of amines can be used to generate a library of Schiff base ligands with diverse functionalities. For the purpose of this comparison, we will consider Schiff bases derived from ethylenediamine (forming a symmetrical N,N'-bis(6-acetamidopyridin-2-ylmethylene)ethane-1,2-diimine ligand) and anthranilic acid.
Comparative Analysis of Ligand Properties and Performance
This section compares the properties and performance of this compound-derived Schiff base ligands with other well-established pyridine-based ligands, such as 2,2'-bipyridine and terpyridine, in the context of coordination chemistry and catalysis.
Coordination Chemistry
The coordination behavior of these ligands is highly dependent on their denticity and the nature of their donor atoms.
| Ligand | Denticity | Donor Atoms | Typical Coordination Geometry with M(II) ions |
| This compound | Bidentate | N(pyridine), O(acetamide) | Octahedral (with other ligands) or square planar |
| Schiff base with Ethylenediamine | Tetradentate | N(pyridine)x2, N(imine)x2 | Octahedral |
| Schiff base with Anthranilic Acid | Tridentate | N(pyridine), N(imine), O(carboxyl) | Octahedral or Square Pyramidal |
| 2,2'-Bipyridine | Bidentate | N(pyridine)x2 | Octahedral or Tetrahedral |
| Terpyridine | Tridentate | N(pyridine)x3 | Octahedral or Trigonal Bipyramidal |
Table 1: Comparison of Coordination Properties of Pyridine-Based Ligands.
The multidentate nature of the Schiff base ligands derived from this compound generally leads to the formation of more stable metal complexes compared to bidentate ligands like 2,2'-bipyridine, a phenomenon known as the chelate effect.
Catalytic Applications
Pyridine-based ligands are extensively used in catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.
A notable application of such complexes is in oxidation reactions. For instance, manganese(II) complexes of pyridine Schiff bases have been shown to be effective catalysts for the epoxidation of cyclohexene.[3]
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| [Mn(L1)Cl2] (L1 = Schiff base of 2,6-pyridinedicarbaldehyde and o-aminophenol) | Cyclohexene | Epoxycyclohexane | 99.6 | 95.0 | [3] |
| [Mn(L2)Cl2] (L2 = Schiff base of 2,6-pyridinedicarbaldehyde and 2-amino-4-chlorophenol) | Cyclohexene | Epoxycyclohexane | 98.2 | 93.5 | [3] |
| [Cu(L3)Cl2] (L3 = Schiff base of 2-aminopyridine and 3-chlorobenzaldehyde) | Chalcone Synthesis | Chalcone Derivatives | >90 | - | [4] |
Table 2: Catalytic Performance of Metal Complexes with Pyridine-Based Schiff Base Ligands.
The data indicates that subtle changes in the ligand structure, such as the introduction of substituents on the aromatic rings, can significantly impact the catalytic performance.
Biological Activity and Signaling Pathways
Pyridine-based Schiff base complexes have garnered significant attention for their potential as therapeutic agents. Their biological activity is often attributed to their ability to interact with biomolecules like DNA and proteins, potentially interfering with cellular signaling pathways.
For instance, several studies have demonstrated the anticancer activity of pyridine-derived Schiff base metal complexes against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[2][5] The proposed mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
One such pathway is the TNF-α and IL-6 signaling pathway , which is crucial in inflammatory processes and has been implicated in the pathogenesis of inflammatory bowel disease (IBD) and certain cancers.[6] N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been shown to inhibit TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells, suggesting a potential therapeutic application in IBD.[6]
Below is a simplified representation of a potential mechanism of action.
This diagram illustrates how a pyridine-Schiff base metal complex might interfere with the inflammatory signaling cascade initiated by TNF-α and IL-6.
Experimental Workflows
Workflow for Catalyst Screening
A systematic approach is crucial for evaluating and comparing the catalytic performance of different pyridine-based ligand complexes.
Conclusion
This compound serves as a valuable and versatile platform for the development of novel pyridine-based ligands. Through Schiff base condensation, a diverse library of multidentate ligands can be readily synthesized. These ligands and their corresponding metal complexes exhibit promising properties in both catalysis and medicinal chemistry. The ability to systematically modify the ligand structure allows for the fine-tuning of their performance, making them attractive candidates for further research and development in various scientific and industrial applications. Future studies should focus on expanding the library of Schiff base derivatives and conducting more extensive comparative studies to fully elucidate their structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for N-(6-Formylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising alternative synthetic routes for the preparation of N-(6-Formylpyridin-2-yl)acetamide, a key building block in the development of novel therapeutics. The routes are evaluated based on their efficiency, reagent availability, and potential for scalability. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable intermediate in medicinal chemistry, with its reactive formyl group and substituted pyridine core offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The development of efficient and reliable synthetic routes to this compound is therefore of significant interest. This guide compares two logical synthetic strategies: a route proceeding via the oxidation of a readily available precursor, and a more traditional approach involving the acetylation of a formyl-substituted aminopyridine.
Comparative Analysis of Synthetic Routes
Two primary alternative routes for the synthesis of this compound are proposed and analyzed:
-
Route A: Oxidation of N-(6-methylpyridin-2-yl)acetamide. This approach involves the initial synthesis of N-(6-methylpyridin-2-yl)acetamide followed by the selective oxidation of the methyl group to a formyl group.
-
Route B: Acetylation of 2-amino-6-formylpyridine. This route relies on the synthesis or commercial availability of 2-amino-6-formylpyridine, which is then acetylated to yield the final product.
The following sections provide a detailed comparison of these two routes, including reaction schemes, experimental data, and a discussion of the advantages and disadvantages of each approach.
Data Summary
| Parameter | Route A: Oxidation | Route B: Acetylation |
| Starting Materials | 2-Amino-6-methylpyridine, Acetic Anhydride, Selenium Dioxide | 2-Amino-6-formylpyridine, Acetic Anhydride |
| Key Transformation | Selective Oxidation of a Methyl Group | N-Acetylation |
| Overall Yield (Proposed) | Good (based on analogous reactions) | High (typically quantitative) |
| Scalability | Moderate (potential for heavy metal contamination) | High |
| Reagent Availability | Starting materials are commercially available. | 2-Amino-6-formylpyridine is not readily available commercially. |
| Key Challenges | Potential for over-oxidation; purification from selenium byproducts. | Synthesis of the starting material, 2-amino-6-formylpyridine. |
Route A: Synthesis via Oxidation of N-(6-methylpyridin-2-yl)acetamide
This route offers a practical approach starting from the commercially available 2-amino-6-methylpyridine. The synthesis involves two main steps: acetylation of the amino group followed by the selective oxidation of the methyl group. The oxidation of a methyl group on a pyridine ring, particularly when activated by an adjacent acetamido group, can be achieved using reagents such as selenium dioxide (Riley Oxidation). A similar transformation on a related heterocyclic system, 2-acetylamino-7-methyl-1,8-naphthyridine, has been reported to proceed in good yield[1].
Experimental Protocol
Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide
A straightforward and high-yielding procedure for the acetylation of 2-amino-4-methylpyridine involves warming the amine in acetic anhydride. A similar protocol can be adapted for 2-amino-6-methylpyridine.
-
Materials: 2-amino-6-methylpyridine, Acetic Anhydride, Diethyl Ether.
-
Procedure: To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., toluene), acetic anhydride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(6-methylpyridin-2-yl)acetamide.
Step 2: Oxidation of N-(6-methylpyridin-2-yl)acetamide
The selective oxidation of the methyl group can be achieved using selenium dioxide in a suitable solvent.
-
Materials: N-(6-methylpyridin-2-yl)acetamide, Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.
-
Procedure: A mixture of N-(6-methylpyridin-2-yl)acetamide (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of 1,4-dioxane and water is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium metal. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Route B: Synthesis via Acetylation of 2-amino-6-formylpyridine
Proposed Synthesis of 2-amino-6-formylpyridine
A plausible method to synthesize 2-amino-6-formylpyridine is through the oxidation of the commercially available 2-amino-6-methylpyridine.
-
Materials: 2-amino-6-methylpyridine, Oxidizing Agent (e.g., Selenium Dioxide or Manganese Dioxide), Solvent.
-
Procedure: 2-amino-6-methylpyridine (1.0 eq) is dissolved in a suitable solvent (e.g., 1,4-dioxane). An oxidizing agent such as selenium dioxide (1.1 eq) is added, and the mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up as described in Route A, Step 2, to isolate 2-amino-6-formylpyridine.
Experimental Protocol
Step 1: Synthesis of 2-amino-6-formylpyridine (as described above)
Step 2: Acetylation of 2-amino-6-formylpyridine
-
Materials: 2-amino-6-formylpyridine, Acetic Anhydride, Pyridine (as solvent and base).
-
Procedure: 2-amino-6-formylpyridine (1.0 eq) is dissolved in pyridine. The solution is cooled to 0 °C, and acetic anhydride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. After completion, the reaction mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to give this compound.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound.
Route A is advantageous due to the commercial availability of its starting material, 2-amino-6-methylpyridine. The key step, a Riley oxidation, is supported by literature precedent on a closely related system, suggesting a good probability of success. However, the use of selenium dioxide requires careful handling and purification to remove toxic selenium byproducts, which might be a concern for larger-scale synthesis.
Route B employs a more conventional and typically high-yielding final acetylation step. The primary drawback is the lack of a commercial source for the key intermediate, 2-amino-6-formylpyridine, necessitating an additional synthetic step. The successful oxidation of 2-amino-6-methylpyridine to this intermediate is crucial for the viability of this route.
For laboratory-scale synthesis and rapid access to the target molecule, Route A appears to be the more pragmatic choice, provided that the oxidation step can be optimized and the purification is manageable. For larger-scale production, the development of an efficient and clean synthesis of 2-amino-6-formylpyridine would make Route B an attractive and potentially more scalable alternative.
Researchers are encouraged to evaluate both routes based on their specific requirements, including available resources, scale of synthesis, and purity demands for the final product.
References
Validating the Molecular Structure of N-(6-Formylpyridin-2-yl)acetamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of N-(6-Formylpyridin-2-yl)acetamide, a substituted pyridine derivative of interest in medicinal chemistry.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide leverages data from closely related compounds to present a comprehensive comparison. The primary focus is on the gold-standard method of single-crystal X-ray diffraction, contrasted with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Definitive Structure by X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Hypothetical Crystallographic Data for this compound
The following table summarizes expected crystallographic parameters for this compound, based on published data for analogous compounds like N-(6-Bromo-methyl-2-pyrid-yl)acetamide and 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide.[1][2]
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| a (Å) | 10-15 | Unit cell dimension. |
| b (Å) | 5-10 | Unit cell dimension. |
| c (Å) | 15-20 | Unit cell dimension. |
| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (for monoclinic) | Angles of the unit cell. |
| Volume (ų) | 1000-1500 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Bond Lengths (e.g., C=O) | ~1.23 Å | Precise measurement of interatomic distances. |
| Bond Angles (e.g., O-C-N) | ~122° | Accurate determination of angles between atoms. |
| Dihedral Angles | Variable | Describes the conformation of the molecule (e.g., twist of the acetamide group relative to the pyridine ring). |
| Hydrogen Bonding | Expected N-H···N or N-H···O interactions | Reveals key intermolecular forces governing the crystal packing. |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic methods offer valuable and often more readily obtainable information about the molecule's structure and connectivity in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[3] It provides information on the number and types of atoms, their connectivity, and the electronic structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[3]
Comparative Summary of Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state information only. |
| NMR Spectroscopy | Chemical environment of ¹H and ¹³C nuclei, connectivity through spin-spin coupling, relative number of protons.[3] | Provides structural information in solution, non-destructive. | Does not provide bond lengths or angles directly. Complex spectra can be difficult to interpret. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-H). | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution MS), fragmentation patterns for structural clues.[3] | High sensitivity, small sample size required. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are identified and the structural model is refined against the experimental data to yield the final crystal structure.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the spectrometer, or mixed with KBr and pressed into a pellet.
-
Data Acquisition: The infrared spectrum is recorded by passing an IR beam through the sample.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example by Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison of the different validation methods.
Caption: Workflow for structural validation by X-ray crystallography.
References
A Comparative Study on the Reactivity of N-(6-Formylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-(6-Formylpyridin-2-yl)acetamide, a bifunctional pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data on this specific molecule, this study extrapolates its reactivity based on the well-established chemistry of its constituent functional groups—the formyl and acetamide moieties—and compares it with analogous pyridine derivatives: pyridine-2-carboxaldehyde and 2-acetamidopyridine. This approach allows for a predictive understanding of its chemical behavior, supported by experimental protocols for key transformations.
Introduction to the Reactivity Landscape
This compound incorporates two key functional groups onto a pyridine scaffold: an electrophilic formyl group (an aldehyde) and a comparatively stable acetamide group. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of these substituents. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, particularly at the ortho (2 and 6) and para (4) positions. This electronic influence is a critical determinant of the molecule's reactivity profile.
Comparative Reactivity Analysis
To understand the unique reactivity of this compound, we will compare its expected behavior against two simpler, yet related, molecules:
-
Pyridine-2-carboxaldehyde: This molecule allows us to assess the influence of the acetamide group on the reactivity of the formyl moiety.
-
2-Acetamidopyridine: This compound serves as a baseline to understand how the introduction of a formyl group affects the stability and reactivity of the acetamide linkage.
Reactivity of the Formyl Group
The formyl group is the primary site of reactivity in this compound. It is expected to undergo typical aldehyde reactions, such as nucleophilic additions and condensation reactions. The electron-withdrawing nature of the pyridine ring and the acetamide group is anticipated to enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.
Table 1: Comparative Reactivity of the Formyl Group
| Reaction Type | This compound (Predicted) | Pyridine-2-carboxaldehyde | Justification for Difference |
| Nucleophilic Addition | Higher reactivity | High reactivity | The additional electron-withdrawing acetamide group further increases the electrophilicity of the formyl carbon. |
| Schiff Base Formation | Favorable | Favorable | The enhanced electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the amine.[1][2] |
| Wittig Reaction | Favorable | Favorable | The reaction is generally effective with aromatic aldehydes. The electronic nature of the substituents can influence the stereoselectivity of the resulting alkene.[3] |
| Oxidation | Susceptible to oxidation to the corresponding carboxylic acid | Susceptible to oxidation | The aldehyde group is readily oxidized. The reaction conditions will need to be controlled to avoid potential side reactions on the pyridine ring or acetamide group. |
| Reduction | Readily reduced to the corresponding alcohol | Readily reduced | Standard reducing agents like sodium borohydride should be effective. |
Reactivity of the Acetamide Group
The acetamide group is generally a stable functional group. Its reactivity is primarily centered on the hydrolysis of the amide bond, which typically requires acidic or basic conditions. The electronic environment of the pyridine ring will influence the ease of this hydrolysis.
Table 2: Comparative Reactivity of the Acetamide Group
| Reaction Type | This compound (Predicted) | 2-Acetamidopyridine | Justification for Difference |
| Acid-Catalyzed Hydrolysis | Slower hydrolysis | Faster hydrolysis | The electron-withdrawing formyl group will decrease the basicity of the pyridine nitrogen, making its protonation (a key step in some hydrolysis mechanisms) more difficult.[4] |
| Base-Catalyzed Hydrolysis | Faster hydrolysis | Slower hydrolysis | The electron-withdrawing formyl group will make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.[5] |
Key Reaction Pathways and Experimental Workflows
The following diagrams illustrate the principal reaction pathways for this compound and a general experimental workflow for a typical reaction.
Caption: Key reactions of the formyl and acetamide groups.
Caption: A typical workflow for synthesis and purification.
Experimental Protocols
The following are representative experimental protocols for reactions that this compound is expected to undergo. These are based on procedures for analogous compounds and may require optimization.
Schiff Base Formation with Aniline
This protocol describes the condensation reaction between a pyridine aldehyde and an amine to form an imine (Schiff base).
Materials:
-
This compound
-
Aniline
-
Anhydrous Ethanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Reflux the mixture with stirring for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether).
Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol outlines the formation of an alkene from an aldehyde using a phosphorus ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w solution)
-
N,N-Dimethylformamide (DMF)
-
1-Propanol/water (1:1 mixture)
-
Stirring apparatus
Procedure:
-
In an Erlenmeyer flask, combine this compound (1 equivalent) and benzyltriphenylphosphonium chloride (1.1 equivalents).[6]
-
Add DMF to dissolve the solids and stir the mixture vigorously for at least 5 minutes.
-
Carefully add 50% sodium hydroxide solution dropwise to the rapidly stirred mixture.
-
Continue vigorous stirring for 30 minutes. The reaction mixture may change color.
-
After 30 minutes, add a 1:1 mixture of 1-propanol and water to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of 1-propanol to obtain the purified alkene.[6]
Hydrolysis of the Acetamide Group (Basic Conditions)
This protocol describes the cleavage of the amide bond under basic conditions.
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Suspend or dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with an appropriate acid (e.g., HCl) to precipitate the product, 6-formyl-2-aminopyridine.
-
Collect the product by filtration, wash with cold water, and dry.
Conclusion
This compound presents a versatile platform for chemical modification due to the distinct reactivity of its formyl and acetamide groups. The electron-withdrawing nature of the pyridine ring and the substituents is predicted to enhance the reactivity of the formyl group towards nucleophiles while influencing the stability of the acetamide bond under hydrolytic conditions. The provided comparative analysis and experimental protocols offer a foundational guide for researchers and scientists to explore the synthetic utility of this promising molecule in drug discovery and materials science. Further experimental validation is necessary to fully elucidate the reactivity profile of this compound.
References
Quantitative Analysis of N-(6-Formylpyridin-2-yl)acetamide in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-(6-Formylpyridin-2-yl)acetamide in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the integral of NMR signals relative to a certified internal standard. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both retention time and mass fragmentation patterns. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Good (ng to µg range).[1][2] | Excellent (pg to ng range).[3] | Moderate (µg to mg range). |
| Precision | High (typically <2% RSD). | High (typically <5% RSD). | High (typically <1% RSD). |
| Accuracy | High, requires calibration with a reference standard. | High, can be used with or without a reference standard (with isotopic labeling). | High, primary ratio method, less dependent on reference standard of the analyte. |
| Sample Throughput | High. | Moderate to high. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Sample Preparation | Simple filtration and dilution are often sufficient. | May require derivatization to improve volatility and thermal stability.[3][4] | Simple, dissolution in a deuterated solvent with an internal standard. |
| Key Advantage | Robust, widely available, and suitable for routine analysis.[3] | High sensitivity and specificity, excellent for impurity profiling.[3] | Provides structural information and accurate quantification without a specific reference standard for the analyte.[5] |
Recommended Analytical Techniques and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.[3] It offers a good balance of sensitivity, speed, and cost-effectiveness, making it ideal for routine analysis of reaction progress and final product purity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, an autosampler, and a column oven.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for method development.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: Workflow for HPLC-UV quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it an excellent choice for identifying and quantifying this compound, especially at low concentrations or in the presence of co-eluting impurities.[3] However, the volatility and thermal stability of the analyte must be considered, and derivatization may be necessary.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a stationary phase suitable for polar aromatic compounds (e.g., DB-5ms) is recommended.
-
Standard Preparation: Prepare calibration standards of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If necessary, perform a derivatization step (e.g., silylation) to increase volatility and thermal stability.
-
Dilute the sample to an appropriate concentration.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification: Use an internal standard for improved accuracy. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance based on the ratio of the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[5] It is particularly useful when a pure reference standard of the analyte is not available.
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select an internal standard with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard must be of high purity and accurately weighed.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Quantification:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_sample)
-
Caption: Comparison of analytical methods.
Conclusion
The choice of the most suitable method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis. For routine monitoring and high-throughput applications, HPLC-UV is often the most practical choice. When high sensitivity and specificity are paramount, or for the identification of unknown impurities, GC-MS is the preferred technique. qNMR serves as a powerful tool for accurate quantification without the need for an analyte-specific reference standard and for providing structural confirmation. It is recommended to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.
References
- 1. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of sesquiterpene pyridine alkaloids from genus Tripterygium by band-selective HSQC NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Performance of N-(Pyridin-2-yl)acetamide Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand coordinated to the palladium catalyst is critical for achieving high yields and reaction rates. This guide demonstrates that N-acetyl-aminopyridine derivatives can serve as effective ligands in these transformations. For the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, moderate to good yields have been reported using a standard tetrakis(triphenylphosphine)palladium(0) catalyst. A comparison with alternative ligand systems, such as those from the Buchwald and N-heterocyclic carbene (NHC) families, highlights the diverse options available to chemists, each with its own set of optimal reaction conditions.
Data Presentation: Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the quantitative data for the catalytic performance of N-[5-bromo-2-methylpyridin-3-yl]acetamide and representative alternative ligands in the Suzuki-Miyaura cross-coupling of bromopyridine derivatives with arylboronic acids.
Table 1: Catalytic Performance of N-[5-bromo-2-methylpyridin-3-yl]acetamide as a Ligand Precursor [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 5 | 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |
Reaction Conditions: N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.5 eq.), 1,4-dioxane/H₂O (4:1), 85-95°C, 15 h.
Table 2: Performance of Alternative Ligand Systems in Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Ligand | Palladium Source | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | SPhos | Pd(OAc)₂ | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | Buchwald et al. |
| 2 | XPhos | Pd₂(dba)₃ | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | t-BuOH | 80 | 12 | 95 | Buchwald et al. |
| 3 | IPr (NHC) | Pd(OAc)₂ | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 16 | 92 | Nolan et al. |
Note: The data in Table 2 is compiled from various sources and represents typical conditions for these ligand systems. Direct comparison of yields should be made with caution due to the differing substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling using N-[5-bromo-2-methylpyridin-3-yl]acetamide [1][2]
To a Schlenk flask are added N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL). The mixture is stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1 eq.), potassium phosphate (1.5 eq.), and water (0.5 mL) are added. The reaction mixture is then stirred and heated at 85–95 °C for over 15 hours. Upon cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-[5-aryl-2-methylpyridin-3-yl]acetamide.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Spectroscopic Guide to N-(6-Formylpyridin-2-yl)acetamide and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of N-(6-Formylpyridin-2-yl)acetamide and its key derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of spectroscopic data and experimental protocols to facilitate research and development efforts. This document summarizes key quantitative data in structured tables and provides detailed experimental methodologies.
Introduction
This compound and its analogs are heterocyclic compounds of significant interest in medicinal chemistry. The presence of the pyridine ring and the acetamide group provides a versatile scaffold for the development of novel therapeutic agents. Understanding the spectroscopic properties of these molecules is fundamental for their synthesis, characterization, and the elucidation of their structure-activity relationships. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Due to the limited availability of a complete experimental dataset for this compound, data from closely related derivatives are included to provide a comparative context.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons (Pyridine Ring) | Acetyl CH₃ | Formyl/Methyl CHO/CH₃ | NH |
| N-(4-methylpyridin-2-yl)acetamide | 8.13 (d, H-6), 6.87 (d, H-5), 8.25 (s, H-3) | 2.10 (s) | 2.39 (s, pyridine-CH₃) | 8.96 (s) |
| N-(6-methylpyridin-2-yl)acetamide | 8.19 (d, H-3), 7.64 (t, H-4), 6.92 (d, H-5) | Not specified | 2.44 (s, pyridine-CH₃) | 8.66 (s) |
| N-(6-bromopyridin-2-yl)acetamide | ~7.0-8.0 (m) | Not specified | - | Not specified |
| 2-Chloro-N-(pyridin-2-yl)acetamide | 8.4 (d, J=4.9 Hz), 8.2 (d, J=8.3 Hz), 7.7 (t), 7.1 (d) | - | - | 8.95 (bs) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C=O (Amide) | Pyridine Ring Carbons | Acetyl CH₃ | Formyl/Methyl C |
| N-(4-methylpyridin-2-yl)acetamide | 166.0 | 151.8, 150.1, 147.6, 121.2, 114.9 | 21.6 | 21.6 (pyridine-CH₃) |
| N-(6-methylpyridin-2-yl)acetamide | 165.8 | 157.0, 151.0, 138.9, 119.6, 111.1 | Not specified | 24.1 (pyridine-CH₃) |
| 2-Chloro-N-(pyridin-2-yl)acetamide [1] | 164.9 | 150.7, 148.2, 139.1, 121.0, 111.4 | - | 43.2 (CH₂Cl) |
Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | ν(N-H) | ν(C=O) Amide I | δ(N-H) Amide II | ν(C=N) / ν(C=C) |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide [2] | 3292 | 1662 | Not specified | 2216 (C≡N) |
| 2-Chloro-N-(pyridin-2-yl)acetamide [1] | 3443, 3226 | 1683 | Not specified | 1581 |
| General Acetamide [3] | ~3300-3500 | ~1650-1680 | ~1550-1640 | ~1400-1600 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | λmax (nm) |
| N-(4-methylpyridin-2-yl)acetamide | 150.18 | 108, 43, 135 | Not available |
| 2-Chloro-N-(pyridin-2-yl)acetamide [1] | 170.6 | Not specified | Not available |
| N-(6-bromopyridin-2-yl)acetamide | 215.05 / 217.05 | Not specified | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative procedures for the synthesis and spectroscopic characterization of N-(pyridin-2-yl)acetamide derivatives.
Synthesis of N-(4-methylpyridin-2-yl)acetamide
A common laboratory-scale synthesis involves the N-acylation of 2-amino-4-methylpyridine. In a typical procedure, 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) is warmed in acetic anhydride (250 mL) at 70°C for two hours. The reaction mixture is then cooled to room temperature, and diethyl ether (100 mL) is added to induce crystallization. The resulting white needle-like crystals of N-(4-methyl-pyridin-2-yl)-acetamide are collected by filtration and dried under vacuum, affording a high yield (130 g, 95%).[4]
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Solid samples are often prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer, with samples dissolved in a suitable solvent like ethanol or DMSO.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of these compounds.
Potential Signaling Pathway Involvement
Some derivatives of N-(pyridin-2-yl)acetamide have shown potential as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6. The following diagrams illustrate the general signaling pathways of these cytokines.
References
- 1. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 2. aun.edu.eg [aun.edu.eg]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
Safety Operating Guide
Safe Disposal of N-(6-Formylpyridin-2-yl)acetamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(6-Formylpyridin-2-yl)acetamide, a compound featuring pyridine, acetamide, and aldehyde functional groups.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data from similar compounds, this chemical should be treated as hazardous. The acetamide group suggests it may be a suspected carcinogen, while the pyridine and aldehyde components indicate it could be an irritant to the skin, eyes, and respiratory system.[1][2]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat or other protective clothing
-
Use of a fume hood to avoid inhalation of any dust or vapors is strongly recommended.[1][2]
Hazard Classification and Waste Segregation
Proper waste segregation is the first step in a compliant disposal process. This compound should be classified as a hazardous chemical waste. Due to its organic nature and the presence of nitrogen, it falls under non-halogenated organic waste.[3][4]
Key Segregation Principles:
-
Do not mix this compound with other waste streams, particularly incompatible chemicals.[5][6]
-
Keep in its original or a clearly labeled, suitable container .[5][6] The container must be in good condition, securely sealed, and made of a material compatible with the chemical.
-
Aqueous waste should be collected separately from organic solvent waste.[7]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to engage a licensed hazardous waste disposal company. In-lab neutralization or treatment is not advised without specific protocols and trained personnel due to the potential for hazardous reactions.
-
Containerization:
-
Ensure the waste is in a sealed, leak-proof container that is clearly and accurately labeled. The label should include the full chemical name: "this compound," and any known hazard symbols (e.g., irritant, potential carcinogen).
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Documentation:
-
Maintain a log of all hazardous waste, noting the chemical name, quantity, and date of accumulation. This is often a regulatory requirement.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical nature and any available safety data.
-
-
Final Disposal:
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Ventilate the area by opening sashes in the fume hood.
-
Wearing full PPE, contain the spill using an inert absorbent material (such as vermiculite or sand).
-
Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.[1][2]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor or EHS department.
Quantitative Data Summary
| Parameter | Information | Source |
| Waste Classification | Hazardous Chemical Waste (Non-halogenated organic) | [3] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Suspected Carcinogen | [1][2] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | [1][2][5][6] |
| Forbidden Disposal | Drain or regular trash | [2] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
- 1. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. epfl.ch [epfl.ch]
- 3. ub.edu [ub.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 6. ptb.de [ptb.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(6-Formylpyridin-2-yl)acetamide
Essential Safety and Handling Guide for N-(6-Formylpyridin-2-yl)acetamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following information is based on data for structurally similar compounds, namely Pyridine-2-acetamide and Acetamide. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The recommendations herein are derived from the safety profiles of analogous compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1] Furthermore, the presence of the acetamide group suggests it should be treated as a suspected carcinogen.[2] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust particles or splashes.[1][3] |
| Hand Protection | Nitrile rubber gloves. | To prevent skin contact and potential irritation.[4] Gloves must be inspected before use and disposed of properly after handling. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if handling in a way that generates dust or if ventilation is inadequate.[3] |
| Body Protection | Protective clothing, such as a lab coat. | To minimize skin exposure.[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Handling Practices: Avoid generating dust. Do not breathe dust, fumes, or vapors.[1] Avoid contact with eyes, skin, and clothing.[3] Wash hands thoroughly after handling.[1]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The compound may be moisture-sensitive.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Table 2: Emergency Procedures
| Situation | Action |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Ventilate the area and wash the spill site after material pickup is complete.[2] Do not let the product enter drains.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[1] The waste is classified as hazardous.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Operational Workflow
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
